Product packaging for MS4078(Cat. No.:)

MS4078

Cat. No.: B609343
M. Wt: 914.5 g/mol
InChI Key: AYMGZLUKTNXEMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MS4078 is a PROTAC degrader of ALK which potently decreases cellular levels of oncogenic active ALK fusion proteins in SU-DHL-1 lymphoma and NCI-H2228 lung cancer cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H52ClN9O8S B609343 MS4078

Properties

IUPAC Name

2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H52ClN9O8S/c1-25(2)63-36-22-30(27(5)21-34(36)51-45-49-23-31(46)41(53-45)50-32-10-6-7-12-37(32)64(61,62)26(3)4)28-15-19-54(20-16-28)24-39(57)48-18-17-47-33-11-8-9-29-40(33)44(60)55(43(29)59)35-13-14-38(56)52-42(35)58/h6-12,21-23,25-26,28,35,47H,13-20,24H2,1-5H3,(H,48,57)(H,52,56,58)(H2,49,50,51,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMGZLUKTNXEMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2CCN(CC2)CC(=O)NCCNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)OC(C)C)NC6=NC=C(C(=N6)NC7=CC=CC=C7S(=O)(=O)C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H52ClN9O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

914.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

No Publicly Available Data on the Mechanism of Action of MS4078

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific literature and databases, no information was found regarding a compound designated as MS4078. This includes a lack of data on its mechanism of action, preclinical studies, clinical trials, or any associated signaling pathways.

This absence of information suggests that this compound may be one of the following:

  • An internal compound code that has not yet been disclosed in public research forums or publications.

  • A research project that was discontinued at an early stage, prior to the generation of publishable data.

  • A compound in a very early phase of development, with data remaining confidential.

  • A potential typographical error in the compound designation.

Due to the unavailability of any data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations, on the mechanism of action of this compound. Further clarification on the compound's designation may be necessary to retrieve any relevant information.

An In-depth Technical Guide to MS4078: A PROTAC Targeting Anaplastic Lymphoma Kinase (ALK)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS4078 is a potent and novel Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Anaplastic Lymphoma Kinase (ALK).[1][2] ALK is a receptor tyrosine kinase whose aberrant fusion proteins are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[3][4] While small molecule inhibitors of ALK have shown clinical efficacy, the emergence of drug resistance necessitates the development of alternative therapeutic strategies.[3] PROTACs like this compound offer a distinct mechanism of action by inducing the ubiquitination and subsequent proteasomal degradation of the target protein, thereby eliminating both its enzymatic and scaffolding functions.[4] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, biological activity, and detailed experimental protocols.

Core Compound Details

PropertyValue
CAS Number 2229036-62-6
Molecular Formula C45H52ClN9O8S
Molecular Weight 914.47 g/mol
Target Protein Anaplastic Lymphoma Kinase (ALK)
E3 Ligase Recruited Cereblon (CRBN)[1][5][6]
ALK Binding Affinity (Kd) 19 nM[5][7][8]

Mechanism of Action

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to ALK, a ligand that recruits the E3 ubiquitin ligase Cereblon, and a linker connecting the two.[4] By simultaneously binding to both ALK and Cereblon, this compound forms a ternary complex that brings the E3 ligase in close proximity to the ALK protein. This proximity-induced interaction facilitates the transfer of ubiquitin from the E3 ligase complex to ALK. The polyubiquitinated ALK is then recognized and degraded by the 26S proteasome.[4] This process is catalytic, as this compound is released after inducing ubiquitination and can proceed to target another ALK molecule.

MS4078_Mechanism_of_Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound This compound->this compound ALK ALK Protein This compound->ALK Binds to ALK CRBN Cereblon (E3 Ligase) This compound->CRBN Recruits CRBN PolyUb_ALK Polyubiquitinated ALK CRBN->PolyUb_ALK Ubiquitin Transfer Ub Ubiquitin Ub->CRBN Proteasome 26S Proteasome PolyUb_ALK->Proteasome Recognition Degraded_ALK Degraded ALK Peptides Proteasome->Degraded_ALK Degradation Western_Blot_Workflow start Start: Seed Cells treatment Treat with this compound (various concentrations) for 16 hours start->treatment lysis Lyse cells in RIPA buffer with protease and phosphatase inhibitors treatment->lysis quantification Determine protein concentration (e.g., BCA assay) lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane with 5% non-fat milk in TBST transfer->blocking primary_ab Incubate with primary antibodies (e.g., anti-ALK, anti-p-ALK, anti-STAT3, anti-p-STAT3, anti-GAPDH) overnight at 4°C blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Detect signal using ECL substrate secondary_ab->detection end End: Analyze band intensities detection->end

References

An In-depth Technical Guide to the Discovery of MS4078, an ALK-Targeting PROTAC Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical characterization of MS4078, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK).

Introduction: Targeting ALK in Cancer

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation.[1] Chromosomal rearrangements resulting in the formation of oncogenic ALK fusion proteins, such as Nucleophosmin-ALK (NPM-ALK) and Echinoderm Microtubule-associated protein-like 4-ALK (EML4-ALK), are key drivers in several human cancers, including anaplastic large-cell lymphoma and non-small cell lung cancer (NSCLC).[1][2]

While small-molecule ALK kinase inhibitors have shown clinical efficacy, the majority of patients eventually develop resistance.[2] This has driven the need for therapeutic strategies with novel mechanisms of action.[2][3] The PROTAC technology offers a compelling alternative by hijacking the cell's natural protein disposal system to eliminate the target protein entirely, rather than just inhibiting its enzymatic activity.[2]

This compound was developed as a heterobifunctional small molecule that links an ALK-binding moiety to a ligand for an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of ALK fusion proteins.[2]

Mechanism of Action of this compound

This compound operates via the PROTAC mechanism, forming a ternary complex between the target ALK fusion protein and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the poly-ubiquitination of ALK, marking it for degradation by the 26S proteasome. The degradation of ALK effectively shuts down its downstream signaling pathways, such as the STAT3 pathway, leading to the inhibition of cancer cell proliferation.[2][4] The degradation process is confirmed to be both Cereblon and proteasome-dependent.[2][5][6]

MS4078_Mechanism_of_Action cluster_1 Ubiquitination & Degradation This compound This compound ALK ALK Fusion Protein (e.g., NPM-ALK) This compound->ALK Binds to ALK (Kd = 19-37 nM) CRBN Cereblon (CRBN) E3 Ligase Complex This compound->CRBN Proteasome 26S Proteasome ALK->Proteasome Targeted for Degradation pSTAT3_inhibition Inhibition of p-STAT3 Signaling ALK->pSTAT3_inhibition Signaling Blockade CRBN->ALK Proximity-Induced Ubiquitination Ub Ubiquitin (Ub) Ub->ALK Poly-Ub Degraded_ALK Degraded ALK (Peptides) Proteasome->Degraded_ALK Degrades ALK_Signaling_Pathway ALK Oncogenic ALK Fusion Protein pALK Phosphorylated ALK (p-ALK) ALK->pALK Autophosphorylation STAT3 STAT3 pALK->STAT3 Recruits & Phosphorylates pSTAT3 Phosphorylated STAT3 (p-STAT3) STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Promotes This compound This compound This compound->ALK Induces Degradation PROTAC_Discovery_Workflow Design 1. Rational Design - ALK Binder - Linker - E3 Ligase Ligand (CRBN) Synthesis 2. Chemical Synthesis of PROTAC Candidates Design->Synthesis InVitro 3. In Vitro Screening - Binding Assays (Kd) - Degradation Assays (DC50) Synthesis->InVitro Cellular 4. Cellular Assays - Western Blot (p-ALK, p-STAT3) - Viability (IC50) InVitro->Cellular Lead_Opt 5. Lead Optimization (this compound Selected) Cellular->Lead_Opt InVivo 6. In Vivo Studies - Pharmacokinetics - Efficacy Models Lead_Opt->InVivo

References

An In-depth Technical Guide to MS4078-Mediated Cereblon-Dependent Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS4078 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK) fusion proteins, which are key drivers in several cancers, including non-small cell lung cancer and anaplastic large-cell lymphoma. This document provides a comprehensive technical overview of the mechanism, quantitative cellular effects, and experimental methodologies associated with this compound. By hijacking the cell's natural protein disposal machinery, specifically the Cereblon (CRBN) E3 ubiquitin ligase complex, this compound offers a powerful therapeutic modality to eliminate oncogenic ALK proteins.

Core Mechanism of Action

This compound is a heterobifunctional molecule, meaning it possesses two distinct domains connected by a chemical linker. One domain binds to the target protein, ALK, while the other binds to Cereblon, a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1][2] This dual binding induces the formation of a ternary complex between ALK and the Cereblon E3 ligase machinery.[2]

Within this proximity, the E3 ligase facilitates the transfer of ubiquitin molecules to the ALK protein. The resulting polyubiquitinated ALK is then recognized and degraded by the 26S proteasome, leading to a significant reduction in total ALK protein levels and subsequent inhibition of downstream signaling pathways, such as the STAT3 pathway.[3][4] The degradation of ALK by this compound has been shown to be dependent on both Cereblon and a functional proteasome.[4][5]

dot graph "MS4078_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", maxwidth="760px"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

subgraph "cluster_PROTAC" { label="this compound (PROTAC)"; bgcolor="#FFFFFF"; this compound [label="this compound", fillcolor="#FBBC05"]; ALK_ligand [label="ALK Ligand", fillcolor="#4285F4"]; Linker [label="Linker", fillcolor="#34A853"]; CRBN_ligand [label="Cereblon Ligand", fillcolor="#EA4335"]; ALK_ligand -> Linker -> CRBN_ligand [style=invis]; }

subgraph "cluster_Target" { label="Target Protein"; bgcolor="#FFFFFF"; ALK [label="ALK Fusion Protein\n(e.g., NPM-ALK, EML4-ALK)", fillcolor="#4285F4", shape=ellipse]; }

subgraph "cluster_E3" { label="E3 Ubiquitin Ligase Complex"; bgcolor="#FFFFFF"; CRBN [label="Cereblon (CRBN)", fillcolor="#EA4335", shape=ellipse]; DDB1 [label="DDB1", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse]; CUL4A [label="CUL4A", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse]; RBX1 [label="RBX1", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse]; CRBN -> DDB1 -> CUL4A -> RBX1 [style=invis]; }

subgraph "cluster_Degradation" { label="Ubiquitin-Proteasome System"; bgcolor="#FFFFFF"; Ub [label="Ubiquitin", fillcolor="#FBBC05", shape=septagon]; Proteasome [label="26S Proteasome", fillcolor="#202124", fontcolor="#FFFFFF", shape=cylinder]; }

// Relationships this compound -> ALK [label="Binds to ALK"]; this compound -> CRBN [label="Recruits CRBN"]; ALK -> CRBN [style=dashed, arrowhead=none, label="Ternary Complex Formation"]; CRBN -> Ub [label="Ubiquitination"]; Ub -> ALK [label="Tags ALK for Degradation"]; ALK -> Proteasome [label="Degradation"]; Proteasome -> "Degraded Peptides" [label="Results in"];

"Degraded Peptides" [shape=plaintext]; } Caption: Mechanism of this compound-induced ALK degradation.

Quantitative Data Presentation

The efficacy of this compound has been quantified in various cellular assays, primarily in the SU-DHL-1 anaplastic large-cell lymphoma and NCI-H2228 non-small cell lung cancer cell lines. The key parameters measured include the half-maximal degradation concentration (DC50), the half-maximal inhibitory concentration (IC50) for cell proliferation, and the binding affinity (Kd).

ParameterCell LineTarget ProteinValueTreatment TimeReference
DC50 SU-DHL-1NPM-ALK11 ± 2 nM16 hours[3][6]
DC50 NCI-H2228EML4-ALK59 ± 16 nM16 hours[3][6]
IC50 SU-DHL-1-33 ± 1 nM3 days[3][6]
Kd -ALK19 ± 3 nMN/A[4][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are composite protocols for key assays used to characterize this compound, based on published information and standard laboratory practices.

Cell Viability Assay (CCK-8 or MTT)

This assay determines the effect of this compound on the proliferation of cancer cell lines.

  • Cell Seeding: Plate SU-DHL-1 or NCI-H2228 cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for ALK Degradation and STAT3 Phosphorylation

This method is used to quantify the levels of ALK and phosphorylated STAT3 (a downstream effector) following treatment with this compound.

  • Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for the desired time (e.g., 16 hours).

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ALK, phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the DC50 value.

Washout Experiment

This experiment assesses the reversibility of this compound-mediated ALK degradation.

  • Initial Treatment: Treat cells with a concentration of this compound known to induce significant degradation (e.g., 100 nM) for a short duration (e.g., 2-4 hours).

  • Washout: Remove the medium containing this compound, wash the cells three times with sterile PBS, and then add fresh, compound-free medium.

  • Time-Course Collection: Harvest cells at various time points after the washout (e.g., 0, 4, 8, 16, 24 hours).

  • Western Blot Analysis: Analyze the levels of ALK protein at each time point by Western blotting as described above to observe the rate of protein re-synthesis.

dot digraph "Washout_Experiment_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", maxwidth="760px"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

start [label="Start: Cells in Culture", shape=ellipse, fillcolor="#FFFFFF"]; treatment [label="Treat with this compound\n(e.g., 100 nM for 2-4h)", fillcolor="#4285F4"]; washout [label="Washout:\nRemove this compound, wash with PBS,\nadd fresh medium", fillcolor="#FBBC05"]; timepoints [label="Collect Cells at Various Time Points\n(0h, 4h, 8h, 16h, 24h)", fillcolor="#34A853"]; western_blot [label="Western Blot Analysis for ALK Protein Levels", fillcolor="#EA4335"]; analysis [label="Analyze ALK Protein Recovery Over Time", shape=ellipse, fillcolor="#FFFFFF"];

start -> treatment; treatment -> washout; washout -> timepoints; timepoints -> western_blot; western_blot -> analysis; } Caption: Workflow for a washout experiment.

Signaling Pathway and Logical Relationships

The degradation of ALK by this compound has a direct impact on downstream signaling pathways that are critical for cancer cell survival and proliferation. The primary pathway affected is the JAK/STAT pathway, where ALK phosphorylation and activation of STAT3 are inhibited.

dot digraph "ALK_Signaling_Pathway_Inhibition" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", maxwidth="760px"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

This compound [label="this compound", fillcolor="#FBBC05"]; ALK [label="Oncogenic ALK\nFusion Protein", fillcolor="#4285F4"]; pALK [label="Phosphorylated ALK\n(Active)", fillcolor="#4285F4"]; STAT3 [label="STAT3", fillcolor="#34A853"]; pSTAT3 [label="Phosphorylated STAT3\n(Active)", fillcolor="#34A853"]; Gene_Expression [label="Pro-survival and Proliferative\nGene Expression", fillcolor="#EA4335"]; Cell_Survival [label="Cancer Cell Survival\nand Proliferation", shape=ellipse, fillcolor="#EA4335"]; Degradation [label="Proteasomal Degradation", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

ALK -> pALK [label="Autophosphorylation"]; pALK -> STAT3 [label="Phosphorylates"]; STAT3 -> pSTAT3; pSTAT3 -> Gene_Expression [label="Promotes"]; Gene_Expression -> Cell_Survival [label="Leads to"]; this compound -> ALK [label="Induces Degradation", color="#EA4335", style=dashed, arrowhead=tee]; ALK -> Degradation [style=dashed, arrowhead=open]; } Caption: Inhibition of ALK signaling by this compound.

Off-Target Effects and Selectivity

While this compound is designed to be selective for ALK, the use of a Cereblon ligand can potentially lead to the degradation of other proteins, known as off-target effects. Studies have shown that pomalidomide-based PROTACs, such as this compound, can induce the degradation of certain zinc-finger (ZF) proteins.[8] For example, this compound has been reported to cause the degradation of ZFP91.[8] Comprehensive proteomic studies are essential to fully characterize the selectivity profile of this compound and identify any potential off-target liabilities.

Conclusion

This compound represents a promising therapeutic agent that effectively induces the degradation of oncogenic ALK fusion proteins through a Cereblon-dependent mechanism. Its potent and selective activity in cancer cell lines highlights the potential of the PROTAC technology to target previously challenging oncoproteins. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation and cancer drug development. Further investigation into its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and a complete off-target profile will be crucial for its clinical translation.

References

The Role of MS4078 in ALK-Positive Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in various malignancies, most notably in non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). The development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved patient outcomes; however, the emergence of drug resistance remains a substantial clinical challenge. MS4078 represents a novel therapeutic strategy, operating as a Proteolysis Targeting Chimera (PROTAC) to induce the degradation of ALK fusion proteins. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy in ALK-positive cancer models, and the experimental methodologies underpinning its evaluation.

Introduction to ALK-Positive Cancers and the PROTAC Approach

ALK is a receptor tyrosine kinase that plays a role in brain development.[1] In several cancers, chromosomal rearrangements lead to the formation of fusion genes, such as NPM-ALK in ALCL and EML4-ALK in NSCLC, resulting in constitutively active ALK signaling.[1][2] This aberrant signaling drives oncogenesis by activating downstream pathways including the PI3K/AKT, MAPK/ERK, and STAT3 pathways, which promote cancer cell growth, survival, and metastasis.[1][3]

While ALK TKIs have shown clinical efficacy, their long-term benefit is often limited by the development of resistance. The PROTAC technology offers an alternative therapeutic modality. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system.[4] They consist of a ligand that binds the target protein (in this case, ALK), a linker, and a ligand for an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[4]

This compound: A Novel ALK Degrader

This compound is a PROTAC designed to target ALK for degradation.[5] It is synthesized by linking the ALK inhibitor ceritinib to a ligand for the E3 ubiquitin ligase cereblon (CRBN).[5] This design allows this compound to specifically recruit ALK fusion proteins to the CRL4-CRBN E3 ligase complex, leading to their ubiquitination and subsequent proteasomal degradation.[4][5]

Mechanism of Action

The mechanism of this compound involves the formation of a ternary complex between the ALK fusion protein, this compound, and the CRL4-CRBN E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to the ALK protein. The polyubiquitinated ALK is then recognized and degraded by the 26S proteasome.[4][5] This degradation is dependent on both cereblon and the proteasome.[5]

MS4078_Mechanism_of_Action cluster_0 This compound Action cluster_1 Cellular Machinery This compound This compound Ternary_Complex Ternary Complex (ALK-MS4078-CRBN) This compound->Ternary_Complex Binds ALK_Fusion_Protein ALK Fusion Protein ALK_Fusion_Protein->Ternary_Complex Binds CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Recruits Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation

Figure 1: Mechanism of this compound-induced ALK degradation.

Preclinical Efficacy of this compound

The preclinical activity of this compound has been evaluated in both in vitro and in vivo models of ALK-positive cancers.

In Vitro Studies

This compound has demonstrated potent and specific degradation of ALK fusion proteins in a concentration-dependent manner in various cancer cell lines.[1][5] This degradation leads to the inhibition of downstream signaling pathways and a reduction in cell viability.[1]

Table 1: In Vitro Activity of this compound in ALK-Positive Cancer Cell Lines

Cell LineCancer TypeALK FusionMetricValue (nM)Reference
SU-DHL-1Anaplastic Large Cell LymphomaNPM-ALKDC₅₀11 ± 2[1]
SU-DHL-1Anaplastic Large Cell LymphomaNPM-ALKIC₅₀33 ± 1[1]
NCI-H2228Non-Small Cell Lung CancerEML4-ALKDC₅₀59 ± 16[1]

DC₅₀: 50% degradation concentration; IC₅₀: 50% inhibitory concentration.

Furthermore, this compound effectively inhibits the auto-phosphorylation of ALK and the phosphorylation of its downstream effector, STAT3, in a concentration-dependent manner in both SU-DHL-1 and NCI-H2228 cells.[6] At a concentration of 100 nM, this compound achieves over 90% inhibition of both ALK Y1507 and STAT3 Y705 phosphorylation.[6]

A recent study has also explored a targeted delivery system for this compound using human heavy chain ferritin (HFN) nanocages (HFN@this compound).[7] This formulation led to a 2.7-2.8 times reduction in IC₅₀ values compared to free this compound in vitro.[7]

ALK_Signaling_Pathway_Inhibition cluster_downstream Downstream Signaling ALK ALK Fusion Protein Proteasome_Degradation Proteasomal Degradation ALK->Proteasome_Degradation p_ALK p-ALK ALK->p_ALK Autophosphorylation This compound This compound This compound->ALK Induces Degradation p_STAT3 p-STAT3 Cell_Proliferation Cell Proliferation & Survival STAT3 STAT3 p_ALK->STAT3 Activates PI3K_AKT PI3K/AKT Pathway p_ALK->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway p_ALK->RAS_MAPK Activates STAT3->p_STAT3 Phosphorylation p_STAT3->Cell_Proliferation PI3K_AKT->Cell_Proliferation RAS_MAPK->Cell_Proliferation

Figure 2: Inhibition of ALK downstream signaling by this compound.
In Vivo Studies

This compound has demonstrated good plasma exposure in a mouse pharmacokinetic study, making it suitable for in vivo efficacy studies.[5] A single intraperitoneal injection of this compound resulted in a maximum plasma concentration of 3,000 nM at 2 hours post-dosing, and the plasma level remained at 340 nM at 12 hours post-dosing, which is approximately 10-fold higher than its anti-proliferative IC₅₀ value in SU-DHL-1 cells.[5]

More recently, the HFN@this compound nanocage formulation was shown to substantially reduce tumor volume and prolong survival in in vivo models of ALK-positive NSCLC with negligible systemic toxicity.[7] This delivery system also significantly decreased the expression levels of ALK, p-ALK, p-AKT, and p-ERK in NCI-H2228 and NCI-H3122 cell lines.[7]

Table 2: In Vivo Data for this compound Formulations

FormulationModelKey FindingsReference
This compoundMouse Pharmacokinetic StudyGood plasma exposure over 12 hours. Cmax of 3,000 nM at 2h post-injection.[5]
HFN@this compoundALK-positive NSCLC xenograftSubstantially reduced tumor volume, prolonged survival, negligible systemic toxicity.[7]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate ALK-positive cancer cells (e.g., SU-DHL-1, NCI-H2228) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

MTT_Assay_Workflow Start Start Seed_Cells Seed ALK-positive cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound (various concentrations) Seed_Cells->Treat_Cells Add_MTT Add MTT reagent and incubate Treat_Cells->Add_MTT Solubilize Add solubilization solution (e.g., DMSO) Add_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 value Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for a typical MTT cell viability assay.
Western Blot for Protein Degradation and Signaling

This technique is used to detect and quantify the levels of specific proteins.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ALK, p-ALK, STAT3, p-STAT3, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein levels and calculate the DC₅₀ value.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Cell Implantation: Subcutaneously inject ALK-positive cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (or a vehicle control) via a specified route (e.g., intraperitoneal injection) and schedule.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

  • Data Analysis: Analyze tumor growth inhibition and survival data.

Clinical Perspective

As of the current date, there are no registered clinical trials for this compound. The development of PROTACs is a rapidly advancing field, with several molecules targeting other proteins currently in clinical evaluation. The promising preclinical data for this compound, particularly its ability to induce degradation of ALK and overcome potential resistance mechanisms, suggests its potential for further development as a therapeutic for ALK-positive cancers.

Conclusion

This compound is a potent and specific PROTAC degrader of ALK fusion proteins. Its mechanism of action, which leverages the cell's ubiquitin-proteasome system, offers a distinct advantage over traditional kinase inhibition. Preclinical studies have demonstrated its ability to induce robust degradation of ALK, inhibit downstream signaling, and suppress the growth of ALK-positive cancer cells both in vitro and in vivo. While clinical data is not yet available, this compound represents a promising therapeutic candidate for the treatment of ALK-driven malignancies, with the potential to address the challenge of acquired resistance to existing ALK inhibitors. Further investigation, particularly in advanced in vivo models and eventually in clinical settings, is warranted to fully elucidate its therapeutic potential.

References

MS4078: A Technical Guide for Non-Small Cell Lung Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS4078 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC). This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for ALK-positive NSCLC.

Introduction

Anaplastic Lymphoma Kinase (ALK) gene rearrangements are present in approximately 3-5% of non-small cell lung cancer (NSCLC) cases, leading to the expression of oncogenic ALK fusion proteins that drive tumor growth and survival. While ALK tyrosine kinase inhibitors (TKIs) have shown significant clinical benefit, the emergence of resistance mutations often limits their long-term efficacy.

This compound is a novel heterobifunctional molecule that offers an alternative therapeutic strategy by co-opting the cell's natural protein disposal system to eliminate the ALK fusion protein. As a PROTAC, this compound consists of a ligand that binds to the ALK protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the ALK protein, leading to the inhibition of downstream signaling pathways and suppression of tumor cell growth.

Mechanism of Action

This compound functions by inducing the selective degradation of ALK fusion proteins. The molecule simultaneously binds to the ALK protein and the Cereblon E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the ALK protein, marking it for degradation by the 26S proteasome. This event-driven mechanism allows for the catalytic degradation of multiple ALK protein molecules by a single this compound molecule.[1][2][3]

Mechanism of Action of this compound This compound This compound Ternary_Complex Ternary Complex (ALK-MS4078-CRBN) This compound->Ternary_Complex ALK ALK Fusion Protein ALK->Ternary_Complex Proteasome 26S Proteasome ALK->Proteasome enters CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ubiquitination->ALK tags for degradation Degradation ALK Degradation Proteasome->Degradation Downstream Inhibition of Downstream Signaling Degradation->Downstream

Figure 1: Mechanism of this compound-induced ALK degradation.

Quantitative Data

Preclinical studies have demonstrated the potent activity of this compound in ALK-positive NSCLC cell lines. The following tables summarize the key quantitative data.

Parameter Cell Line Value Reference
Binding Affinity (Kd) -19 nM[3]
DC50 (ALK Degradation) NCI-H222859 ± 16 nM[4][5]
IC50 (Cell Proliferation) NCI-H2228Less sensitive than SU-DHL-1 (IC50 = 33 ± 1 nM)[4][5]
Table 1: In Vitro Activity of this compound
Parameter Details Reference
Animal Model Female CD-1 mice[1]
Dosing 10 mg/kg (oral gavage)[1]
Blood Sampling 0.25, 0.5, 1, 2, 4, 6, and 24 hours post-administration[1]
Analysis UHPLC-MS/MS[1]
Table 2: Mouse Pharmacokinetic Study Parameters

Signaling Pathways

Degradation of the ALK fusion protein by this compound leads to the inhibition of downstream signaling pathways critical for NSCLC cell proliferation and survival. These include the STAT3, PI3K/AKT, and RAS/MEK/ERK pathways.[6][7][8][9]

ALK Downstream Signaling Pathways cluster_ras RAS/MEK/ERK Pathway cluster_pi3k PI3K/AKT Pathway cluster_jak JAK/STAT Pathway ALK EML4-ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK This compound This compound This compound->ALK induces degradation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Figure 2: ALK signaling pathways inhibited by this compound.

Experimental Protocols

NCI-H2228 Cell Culture

The NCI-H2228 human NSCLC cell line, which harbors an EML4-ALK fusion, is a key in vitro model for studying this compound.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.[10]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[10]

  • Subculturing:

    • Aspirate the culture medium.

    • Rinse the cell layer with phosphate-buffered saline (PBS).

    • Add Trypsin-EDTA solution and incubate at 37°C until cells detach.[10]

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed into new culture flasks at a 1:2 to 1:4 ratio.[10]

    • Change the medium every 2 to 3 days.[10]

Western Blot for ALK Degradation

This protocol is used to quantify the degradation of ALK and the phosphorylation status of its downstream effectors.

  • Cell Treatment: Seed NCI-H2228 cells and allow them to adhere overnight. Treat with varying concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 16 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins on a polyacrylamide gel by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[11][12]

    • Incubate the membrane with primary antibodies (e.g., anti-ALK, anti-p-ALK, anti-STAT3, anti-p-STAT3, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.[11][13]

    • Wash the membrane three times with TBST.[11][12]

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11][13]

    • Wash the membrane three times with TBST.[11][12]

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

Cell Viability Assay (MTT/MTS Assay)

This assay measures the effect of this compound on the metabolic activity of NSCLC cells, which is an indicator of cell viability.

  • Cell Seeding: Seed NCI-H2228 cells in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).

  • Assay Procedure (Representative MTT Protocol):

    • Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[14]

    • Aspirate the medium containing MTT.

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[14]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.

Experimental and Synthesis Workflows

The following diagrams illustrate the typical workflows for the in vitro evaluation and synthesis of a PROTAC like this compound.

In Vitro Evaluation Workflow for this compound start Start cell_culture NCI-H2228 Cell Culture start->cell_culture treatment Treat with this compound (Dose-Response & Time-Course) cell_culture->treatment western_blot Western Blot Analysis (ALK Degradation & Signaling) treatment->western_blot viability_assay Cell Viability Assay (IC50 Determination) treatment->viability_assay data_analysis Data Analysis western_blot->data_analysis viability_assay->data_analysis end End data_analysis->end

Figure 3: In vitro evaluation workflow for this compound.

General Synthesis Workflow for a PROTAC start Start poi_ligand Synthesis of Target-Binding Ligand (e.g., ALK inhibitor) start->poi_ligand e3_ligand Synthesis of E3 Ligase Ligand (e.g., Cereblon ligand) start->e3_ligand linker Synthesis of Linker start->linker coupling1 Couple Linker to Target-Binding Ligand poi_ligand->coupling1 coupling2 Couple Linker-Ligand to E3 Ligase Ligand e3_ligand->coupling2 linker->coupling1 coupling1->coupling2 purification Purification and Characterization coupling2->purification end End Product (PROTAC) purification->end

Figure 4: General synthesis workflow for a PROTAC molecule.

Conclusion

This compound represents a promising therapeutic agent for ALK-positive NSCLC by effectively inducing the degradation of the oncogenic ALK fusion protein. Its distinct mechanism of action offers the potential to overcome resistance to traditional ALK inhibitors. The data and protocols presented in this guide provide a solid foundation for further research into the preclinical and potential clinical applications of this compound and other ALK-targeting PROTACs in the treatment of non-small cell lung cancer. Further optimization of its delivery, as demonstrated with HFN@this compound nanocages, may further enhance its therapeutic index.[1]

References

Preclinical Studies of MS4078: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS4078 is a potent and selective degrader of anaplastic lymphoma kinase (ALK) protein. It functions as a Proteolysis Targeting Chimera (PROTAC), a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo activities, and the experimental methodologies used for its evaluation.

Core Concepts: PROTAC Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to the ALK protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By simultaneously binding to both ALK and Cereblon, this compound brings the E3 ligase in close proximity to the ALK protein, leading to its ubiquitination and subsequent degradation by the proteasome. This event-driven, catalytic mechanism allows for the elimination of the target protein, offering a distinct advantage over traditional inhibitors that only block the protein's function.

cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation This compound This compound ALK ALK Protein This compound->ALK Binds CRBN Cereblon (E3 Ligase) This compound->CRBN Recruits Proteasome Proteasome ALK->Proteasome Targeted for Degradation CRBN->ALK Ubiquitinates Ub Ubiquitin

Figure 1: Mechanism of action of this compound.

Data Presentation

In Vitro Activity of this compound

The in vitro efficacy of this compound has been evaluated in various cancer cell lines harboring ALK fusions. The key parameters measured include binding affinity (Kd), the half-maximal inhibitory concentration for cell proliferation (IC50), and the half-maximal degradation concentration (DC50).

ParameterCell LineALK Fusion ProteinValue (nM)Citation
Binding Affinity (Kd) -ALK19[1]
IC50 (Proliferation) SU-DHL-1NPM-ALK33 ± 1[1][2]
NCI-H2228EML4-ALKLess Sensitive[1]
DC50 (Degradation) SU-DHL-1NPM-ALK11 ± 2 (16h)[1][2]
NCI-H2228EML4-ALK59 ± 16 (16h)[1]
In Vivo Pharmacokinetics of this compound in Mice

A pharmacokinetic study was conducted in mice to assess the in vivo properties of this compound.

ParameterValueCitation
Dosing 50 mg/kg
Route of Administration Intraperitoneal (IP) injection
Maximum Plasma Concentration (Cmax) 3,000 nM (at 2 hours)
Plasma Concentration at 12 hours 340 nM
Tolerability Well-tolerated with no clinical signs

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the effect of a compound on cell proliferation.

Materials:

  • SU-DHL-1 or NCI-H2228 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours in a humidified incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Western Blotting for ALK Degradation

This protocol is used to quantify the degradation of ALK protein following treatment with this compound.

Materials:

  • SU-DHL-1 or NCI-H2228 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-ALK, anti-p-ALK, anti-STAT3, anti-p-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of this compound for the desired time (e.g., 16 hours).

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH to determine the DC50 value.

Mandatory Visualizations

ALK Downstream Signaling Pathways

Activated ALK can trigger multiple downstream signaling cascades that promote cell proliferation, survival, and differentiation. This compound-mediated degradation of ALK leads to the inhibition of these pathways.

cluster_0 Downstream Pathways cluster_1 Cellular Processes ALK ALK JAK_STAT JAK/STAT ALK->JAK_STAT PI3K_AKT PI3K/AKT ALK->PI3K_AKT RAS_MEK_ERK RAS/MEK/ERK ALK->RAS_MEK_ERK This compound This compound This compound->ALK Degrades STAT3 STAT3 JAK_STAT->STAT3 mTOR mTOR PI3K_AKT->mTOR ERK ERK RAS_MEK_ERK->ERK Proliferation Proliferation STAT3->Proliferation Survival Survival mTOR->Survival Differentiation Differentiation ERK->Differentiation

Figure 2: Key ALK downstream signaling pathways inhibited by this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates the typical workflow for conducting a pharmacokinetic study in a mouse model.

start Start dosing Administer this compound (50 mg/kg, IP) to mice start->dosing sampling Collect blood samples at multiple time points dosing->sampling processing Process blood to obtain plasma sampling->processing analysis Analyze plasma samples by LC-MS/MS processing->analysis pk_params Determine pharmacokinetic parameters (Cmax, Tmax, AUC) analysis->pk_params end End pk_params->end

Figure 3: Workflow for a mouse pharmacokinetic study.

Conclusion

The preclinical data for this compound demonstrate its potential as a potent and selective degrader of ALK. It effectively induces the degradation of ALK fusion proteins in cancer cell lines, leading to the inhibition of downstream signaling and cell proliferation. The in vivo pharmacokinetic profile in mice suggests that this compound achieves plasma concentrations sufficient for biological activity and is well-tolerated. Further in vivo efficacy and toxicology studies are warranted to fully elucidate the therapeutic potential of this compound. This technical guide provides a foundational understanding of the preclinical characteristics of this compound for researchers and drug development professionals.

References

Methodological & Application

Application Notes and Protocols for MS4078 In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS4078 is a potent and selective degrader of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase frequently implicated in the pathogenesis of various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of ALK fusion proteins. This document provides detailed protocols for in vitro cell-based assays to characterize the activity of this compound, including a cell viability assay to determine its anti-proliferative effects. Additionally, it outlines the key signaling pathways affected by this compound and presents its performance data in relevant cancer cell lines.

Introduction

Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in oncology. Chromosomal rearrangements involving the ALK gene can lead to the expression of oncogenic fusion proteins with constitutively active kinase domains. These fusion proteins drive tumor cell proliferation and survival through the activation of downstream signaling pathways. While small-molecule ALK inhibitors have shown clinical efficacy, the emergence of drug resistance necessitates the development of novel therapeutic strategies.

This compound is a PROTAC that offers an alternative mechanism of action to traditional kinase inhibitors. Instead of merely blocking the kinase activity, this compound hijacks the cell's natural protein disposal system to eliminate the ALK protein altogether. It achieves this by simultaneously binding to the ALK protein and an E3 ubiquitin ligase, facilitating the transfer of ubiquitin to ALK and marking it for degradation by the proteasome.[1][2] This degradation mechanism can lead to a more profound and durable inhibition of ALK signaling.

These application notes provide a framework for the in vitro evaluation of this compound, focusing on a common cell-based assay to measure its impact on cell viability.

Quantitative Data Summary

This compound has demonstrated potent activity in degrading ALK protein and inhibiting the proliferation of cancer cell lines expressing ALK fusion proteins. The following table summarizes the key in vitro performance metrics for this compound.

Cell LineCancer TypeALK Fusion ProteinParameterValueReference
SU-DHL-1Anaplastic Large Cell LymphomaNPM-ALKIC50 (Proliferation)33 ± 1 nM[3]
SU-DHL-1Anaplastic Large Cell LymphomaNPM-ALKDC50 (Degradation)11 ± 2 nM[3]
NCI-H2228Non-Small Cell Lung CancerEML4-ALKIC50 (Proliferation)Less sensitive than SU-DHL-1[3]
NCI-H2228Non-Small Cell Lung CancerEML4-ALKDC50 (Degradation)59 ± 16 nM[3]

IC50: The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit cell proliferation by 50%. DC50: The half-maximal degradation concentration, representing the concentration of this compound required to degrade 50% of the target protein.

Signaling Pathway Perturbation

This compound-mediated degradation of ALK protein leads to the shutdown of downstream signaling cascades that are crucial for cancer cell growth and survival. The primary pathway affected is the JAK-STAT pathway, with STAT3 being a key downstream effector.[3][4] Activated ALK phosphorylates and activates STAT3, which then translocates to the nucleus to regulate the transcription of genes involved in cell proliferation and apoptosis. By degrading ALK, this compound prevents STAT3 activation and its subsequent oncogenic signaling. Other important pathways downstream of ALK that are inhibited include the PI3K-AKT and MAPK-ERK pathways.[5][6]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein JAK JAK ALK->JAK Activates PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Proteasome Proteasome ALK->Proteasome Degradation STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes AKT AKT PI3K->AKT Gene_Expression Gene Expression (Proliferation, Survival) AKT->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression This compound This compound This compound->ALK Binds E3_Ligase E3 Ubiquitin Ligase (Cereblon) This compound->E3_Ligase Binds E3_Ligase->ALK Ubiquitination STAT3_dimer->Gene_Expression Regulates

Caption: this compound-mediated degradation of ALK and inhibition of downstream signaling pathways.

Experimental Protocols

Cell Viability Assay using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin and is suitable for determining the IC50 value of this compound in cancer cell lines.[7][8]

Materials:

  • Target cancer cell lines (e.g., SU-DHL-1, NCI-H2228)

  • Appropriate cell culture medium and supplements (e.g., RPMI-1640, FBS, penicillin-streptomycin)

  • This compound (stock solution prepared in DMSO)

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: a. Culture cells to a sufficient density for the experiment. b. Harvest and count the cells. c. Dilute the cells in culture medium to the desired seeding density (optimized for each cell line to ensure exponential growth during the assay period). d. Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. e. Include control wells containing medium without cells for background luminescence measurement. f. Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to attach and resume growth.

  • Compound Treatment: a. Prepare a serial dilution of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed a level toxic to the cells (typically ≤ 0.5%). b. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO). c. Incubate the plate for the desired treatment period (e.g., 72 hours).[3]

  • CellTiter-Glo® Assay: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[2] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. c. Add 100 µL of the CellTiter-Glo® Reagent to each well.[2] d. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[2] e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a luminometer. b. Subtract the average background luminescence (from wells with medium only) from all experimental wells. c. Normalize the data to the vehicle-treated control wells (representing 100% viability). d. Plot the normalized viability data against the logarithm of the this compound concentration. e. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell_Viability_Assay_Workflow start Start seed_cells Seed cells into 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound to wells incubate_24h->add_compound prepare_compound Prepare serial dilutions of this compound prepare_compound->add_compound incubate_72h Incubate for 72h add_compound->incubate_72h equilibrate Equilibrate plate to room temperature incubate_72h->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent mix Mix on orbital shaker for 2 minutes add_reagent->mix incubate_10min Incubate for 10 minutes mix->incubate_10min read_luminescence Read luminescence incubate_10min->read_luminescence analyze_data Analyze data and determine IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the this compound cell viability assay.

Conclusion

This compound represents a promising therapeutic agent that potently induces the degradation of oncogenic ALK fusion proteins. The protocols and data presented in these application notes provide a comprehensive guide for the in vitro characterization of this compound. The detailed cell viability assay protocol allows for the robust determination of its anti-proliferative activity, a critical step in the preclinical evaluation of this compound. Understanding the impact of this compound on ALK-driven signaling pathways is essential for elucidating its mechanism of action and identifying potential biomarkers of response.

References

Application Notes and Protocols for MS4078 in SU-DHL-1 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS4078 is a potent and specific heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to target Anaplastic Lymphoma Kinase (ALK) for degradation. The SU-DHL-1 cell line, derived from a patient with anaplastic large cell lymphoma (ALCL), is characterized by the t(2;5)(p23;q35) translocation, which results in the expression of the oncogenic nucleophosmin (NPM)-ALK fusion protein.[1][2] This makes SU-DHL-1 an ideal in vitro model system for studying the efficacy and mechanism of ALK-targeting therapeutics like this compound. These notes provide detailed protocols for utilizing this compound to study ALK degradation and its downstream effects in SU-DHL-1 cells.

Mechanism of Action of this compound

This compound functions as a molecular bridge, simultaneously binding to the NPM-ALK fusion protein and the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][3] This proximity induces the poly-ubiquitination of NPM-ALK, marking it for subsequent degradation by the 26S proteasome.[1] The degradation of NPM-ALK leads to the shutdown of its downstream signaling pathways, including the phosphorylation of STAT3, which ultimately inhibits cell proliferation and survival.[1][3]

cluster_0 This compound-mediated ALK Degradation This compound This compound Ternary Ternary Complex (ALK-MS4078-CRBN) This compound->Ternary Binds ALK NPM-ALK (Target Protein) ALK->Ternary Binds CRBN Cereblon (E3 Ligase) CRBN->Ternary Binds PolyUb Poly-ubiquitinated NPM-ALK Ternary->PolyUb Induces Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Targeted to Degradation Degraded Peptides Proteasome->Degradation Degrades into cluster_viability Viability/Proliferation cluster_western Protein Degradation Culture 1. Culture SU-DHL-1 Cells Seed 2. Seed Cells for Experiments (96-well or 6-well plates) Culture->Seed Treat 3. Treat with this compound (Dose-Response) Seed->Treat Incubate72h 4a. Incubate 72h Treat->Incubate72h Incubate16h 4b. Incubate 16h Treat->Incubate16h MTT 5a. MTT Assay Incubate72h->MTT Readout_IC50 6a. Calculate IC50 MTT->Readout_IC50 Lysis 5b. Cell Lysis & Protein Quantification Incubate16h->Lysis WB 6b. Western Blot (ALK, p-ALK, p-STAT3) Lysis->WB Readout_DC50 7b. Calculate DC50 WB->Readout_DC50 cluster_pathway NPM-ALK Signaling in SU-DHL-1 NPM_ALK NPM-ALK (Constitutively Active Kinase) p_ALK Auto-phosphorylation (p-ALK) NPM_ALK->p_ALK Degradation Proteasomal Degradation NPM_ALK->Degradation Degraded STAT3 STAT3 p_ALK->STAT3 Phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 Dimer p-STAT3 Dimerization p_STAT3->Dimer Nucleus Nuclear Translocation Dimer->Nucleus Transcription Gene Transcription (e.g., anti-apoptotic genes) Nucleus->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->NPM_ALK Induces

References

Application Notes and Protocols for ALK Degradation using MS4078

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[1][2] While ALK inhibitors have shown clinical efficacy, the development of drug resistance remains a significant challenge.[3][4] MS4078 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of ALK, offering an alternative therapeutic strategy to overcome resistance.[3][4]

This compound is a heterobifunctional molecule that links a ligand for ALK with a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[5][6] This dual binding brings ALK into proximity with the E3 ligase, leading to the ubiquitination of ALK and its subsequent degradation by the proteasome.[3][7][8] This document provides detailed application notes and protocols for utilizing this compound to achieve optimal ALK degradation in a research setting.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound-mediated ALK degradation and its effect on cell proliferation.

Cell LineALK Fusion ProteinDC50 (nM)Treatment TimeReference
SU-DHL-1NPM-ALK11 ± 216 hours[6][7]
NCI-H2228EML4-ALK59 ± 1616 hours[6][7]
Table 1: Degradation Concentration (DC50) of this compound in different cell lines.
Cell LineIC50 (nM)Treatment TimeReference
SU-DHL-133 ± 13 days[6][9]
Table 2: Inhibitory Concentration (IC50) of this compound on cell proliferation.
ParameterValueReference
Binding Affinity (Kd) to ALK19 nM[5]
Table 3: Binding affinity of this compound to ALK.

Signaling Pathways and Mechanism of Action

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 JAK->STAT3 AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

PROTAC_Mechanism cluster_PROTAC This compound (PROTAC) cluster_Cellular_Machinery Cellular Machinery This compound This compound ALK_ligand ALK Ligand Linker Linker CRBN_ligand CRBN Ligand ALK_protein ALK Protein This compound->ALK_protein CRBN CRBN E3 Ligase This compound->CRBN ALK_protein->this compound binds Proteasome Proteasome ALK_protein->Proteasome Degradation CRBN->this compound binds CRBN->ALK_protein Ubiquitination Ub Ubiquitin

Experimental Protocols

The following protocols provide a framework for determining the optimal concentration of this compound for ALK degradation and assessing its cellular effects.

Protocol 1: Determination of ALK Degradation by Western Blot

This protocol outlines the steps to quantify the reduction of ALK protein levels upon treatment with this compound.

Materials:

  • ALK-positive cell lines (e.g., SU-DHL-1, NCI-H2228)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ALK, anti-phospho-ALK, anti-STAT3, anti-phospho-STAT3, anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 1 nM to 1000 nM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Replace the medium in the wells with the medium containing this compound or vehicle.

    • Incubate for 16-24 hours at 37°C and 5% CO2.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-ALK) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the ALK band intensity to the loading control (GAPDH or β-actin).

    • Calculate the percentage of ALK degradation relative to the vehicle control.

    • Plot the percentage of degradation against the this compound concentration to determine the DC50 value.

Western_Blot_Workflow A Cell Seeding B This compound Treatment (various concentrations) A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Antibody Incubation (Primary & Secondary) F->G H Detection & Analysis (Determine DC50) G->H

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of this compound on cell proliferation and to calculate the IC50 value.

Materials:

  • ALK-positive cell lines

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range based on the known IC50 is 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO).

    • Add the diluted this compound or vehicle to the wells.

    • Incubate for 72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the this compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 3: Confirmation of Proteasome- and Cereblon-Dependent Degradation

These experiments are crucial to confirm the mechanism of action of this compound.

A. Proteasome Inhibition:

  • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.

  • Add this compound at a concentration known to cause significant degradation (e.g., 100 nM) and co-incubate for 16 hours.

  • Perform Western blotting for ALK as described in Protocol 1.

  • Expected Outcome: Co-treatment with MG132 should rescue ALK from this compound-mediated degradation, indicating a proteasome-dependent mechanism.

B. Cereblon Knockdown:

  • Transfect cells with siRNA targeting Cereblon (CRBN) or a non-targeting control siRNA according to the manufacturer's protocol.

  • After 48-72 hours, confirm CRBN knockdown by Western blotting.

  • Treat the CRBN-knockdown and control cells with this compound (e.g., 100 nM) for 16 hours.

  • Perform Western blotting for ALK as described in Protocol 1.

  • Expected Outcome: Knockdown of CRBN should abrogate this compound-induced ALK degradation, confirming the requirement of this E3 ligase.

Concluding Remarks

This compound is a valuable research tool for studying the biological consequences of ALK degradation. The optimal concentration of this compound for ALK degradation is cell-line dependent, with DC50 values in the low nanomolar range. The provided protocols offer a comprehensive guide for researchers to effectively utilize this compound and investigate its mechanism of action and cellular effects. It is recommended to empirically determine the optimal conditions for each specific cell line and experimental setup.

References

Application Notes and Protocols: Measuring ALK Degradation by MS4078

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] Dysregulation of ALK signaling, often through chromosomal rearrangements, mutations, or amplification, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1][2][3] Constitutive activation of ALK fusion proteins leads to the activation of downstream signaling pathways such as RAS/MAPK, JAK/STAT, and PI3K/Akt, promoting cell proliferation, survival, and transformation.[2][4][5][6]

MS4078 is a potent and specific ALK degrader.[7][8][9] It functions as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that induces the degradation of a target protein.[10][11] this compound consists of a ligand that binds to ALK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[7][8][12] This proximity induces the ubiquitination of ALK, marking it for degradation by the 26S proteasome.[10] This mechanism of action, which leads to the elimination of the ALK protein, offers a distinct therapeutic advantage over traditional kinase inhibitors that only block the enzyme's activity.[10]

These application notes provide detailed protocols for measuring the degradation of ALK protein induced by this compound in a laboratory setting. The described methods include traditional Western blotting for semi-quantitative analysis, advanced mass spectrometry for precise quantification, and cellular assays to assess the biological consequences of ALK degradation.

Signaling Pathways and Experimental Workflow

To effectively measure ALK degradation by this compound, it is crucial to understand the underlying biological processes and the experimental steps involved. The following diagrams illustrate the ALK signaling pathway and a general experimental workflow for assessing this compound-induced ALK degradation.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PLCg PLCγ ALK->PLCg PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK Akt Akt PI3K->Akt MAPK MAPK (ERK) RAS->MAPK STAT STAT JAK->STAT Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription MAPK->Transcription STAT->Transcription

Figure 1. Simplified ALK Signaling Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis of ALK Degradation cluster_functional Functional Outcomes Cell_Culture Cell Culture (e.g., SU-DHL-1, NCI-H2228) MS4078_Treatment This compound Treatment (Dose- and Time-course) Cell_Culture->MS4078_Treatment Lysate_Prep Cell Lysate Preparation MS4078_Treatment->Lysate_Prep Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) MS4078_Treatment->Viability_Assay Western_Blot Western Blotting (ALK, p-ALK, downstream targets) Lysate_Prep->Western_Blot Mass_Spec Mass Spectrometry (Quantitative Proteomics) Lysate_Prep->Mass_Spec

References

Application Notes: In Vivo Administration of MS4078 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MS4078 is a heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to selectively induce the degradation of Anaplastic Lymphoma Kinase (ALK), a protein implicated in the development of various cancers, including non-small-cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1][2] this compound functions by hijacking the cell's natural protein disposal system. It forms a ternary complex with the ALK protein and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination of ALK and its subsequent degradation by the proteasome.[2][3] This degradation-based mechanism offers a novel therapeutic strategy, particularly for overcoming resistance to traditional ALK inhibitors.[1][4] These notes provide an overview and detailed protocols for the in vivo administration of this compound in mouse models for pharmacokinetic and efficacy studies.

Mechanism of Action of this compound

This compound acts as a molecular bridge, simultaneously binding to the ALK protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin molecules to the ALK protein. The polyubiquitinated ALK is then recognized and degraded by the 26S proteasome, leading to the depletion of cellular ALK levels and the inhibition of downstream oncogenic signaling pathways, such as STAT3 phosphorylation.[2][5]

Caption: Mechanism of this compound-induced ALK protein degradation.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Activity of this compound

Cell Line Cancer Type Target Protein Parameter Value (nM) Reference
SU-DHL-1 Anaplastic Large-Cell Lymphoma NPM-ALK DC₅₀ (16h) 11 ± 2 [5]
IC₅₀ (3 days) 33 ± 1 [2][5]

| NCI-H2228 | Non-Small-Cell Lung Cancer | EML4-ALK | DC₅₀ (16h) | 59 ± 16 |[5] |

DC₅₀: 50% degradation concentration; IC₅₀: 50% inhibitory concentration.

Table 2: Pharmacokinetic Parameters of this compound in Mice (Single Dose)

Parameter Value Conditions Mouse Strain Reference
Route of Administration Intraperitoneal (IP) 50 mg/kg single dose Not Specified [2]
Tₘₐₓ 2 hours [2]
Cₘₐₓ ~3,000 nM [2]
Plasma Concentration at 12h ~340 nM [2]
Route of Administration Oral (gavage) 10 mg/kg single dose in Kolliphor or citrate vehicle CD-1 [6]
Bioavailability Very low exposure [6]
Route of Administration Intravenous (IV) 0.5 mg/kg single dose in Kolliphor vehicle CD-1 [6]

| Bioavailability | Very low exposure | | |[6] |

Tₘₐₓ: Time to reach maximum plasma concentration; Cₘₐₓ: Maximum plasma concentration.

Experimental Protocols

Protocol 1: In Vivo Formulation Preparation

Due to the physicochemical properties of PROTACs, appropriate formulation is critical for in vivo studies.[7][8] The following are two established methods for preparing this compound for administration.

Method A: Aqueous Formulation (for IP/IV) This formulation is suitable for intraperitoneal or intravenous administration.

  • Prepare a stock solution of this compound in fresh, anhydrous Dimethyl Sulfoxide (DMSO) at 100 mg/mL.[3]

  • To prepare a 1 mL working solution, take 50 µL of the 100 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween 80 and mix until the solution is clear.

  • Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL and mix thoroughly.

  • The final formulation consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% H₂O.

  • This solution should be prepared fresh and used immediately for optimal results.[3]

Method B: Oil-Based Formulation (for IP/SC) This formulation is suitable for intraperitoneal or subcutaneous administration.

  • Prepare a stock solution of this compound in fresh, anhydrous DMSO (e.g., 16.6 mg/mL).[3]

  • To prepare a 1 mL working solution, take 50 µL of the 16.6 mg/mL DMSO stock solution.

  • Add 950 µL of sterile Corn Oil.

  • Mix thoroughly until a homogenous suspension is achieved.

  • The final formulation consists of 5% DMSO and 95% Corn Oil.

  • This mixed solution should be used immediately.[3]

Protocol 2: Mouse Pharmacokinetic (PK) Study

This protocol outlines a procedure to assess the pharmacokinetic profile of this compound following intraperitoneal injection.

PK_Workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis p1 Acclimate Mice (e.g., CD-1, 6-8 weeks old) p2 Prepare this compound Formulation (e.g., 50 mg/kg in aqueous vehicle) p1->p2 a1 Administer single IP injection of this compound p2->a1 a2 Collect blood samples at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) a1->a2 a3 Process blood to isolate plasma a2->a3 an1 Quantify this compound concentration in plasma using LC-MS/MS a3->an1 an2 Calculate PK parameters (Cmax, Tmax, AUC, t1/2) an1->an2

Caption: Experimental workflow for a mouse pharmacokinetic study.
  • Animals: Use female CD-1 mice (or other appropriate strain), 6-8 weeks old. Acclimate animals for at least one week before the experiment.[6]

  • Grouping: Divide mice into groups for each time point to facilitate terminal blood collection.

  • Formulation: Prepare this compound using Protocol 1, Method A to achieve a final dose of 50 mg/kg in a dosing volume of 5-10 mL/kg.[2][6]

  • Administration: Administer a single intraperitoneal (IP) injection of the this compound formulation.[2]

  • Blood Collection: Collect blood samples (e.g., via retro-orbital or cardiac puncture) at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-injection).[6]

  • Plasma Isolation: Process blood samples by centrifugation to isolate plasma and store at -80°C until analysis.

  • Analysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • Data Interpretation: Calculate key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, area under the curve (AUC), and half-life (t₁/₂).

Protocol 3: Mouse Xenograft Tumor Model Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model using ALK-positive cancer cells like SU-DHL-1 or NCI-H2228.[9][10]

Efficacy_Workflow cluster_model Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis m1 Culture SU-DHL-1 or NCI-H2228 cells m2 Inject cells subcutaneously into immunocompromised mice (e.g., NOD/SCID or Nude) m1->m2 m3 Monitor tumor growth until palpable (e.g., 100-150 mm³) m2->m3 t1 Randomize mice into Vehicle and Treatment groups m3->t1 t2 Administer Vehicle or this compound (e.g., 50 mg/kg, IP, daily) t1->t2 t3 Monitor tumor volume and body weight regularly (e.g., 2-3 times/week) t2->t3 e1 Euthanize mice at study end (e.g., after 21 days or when tumor reaches max size) t3->e1 e2 Excise, weigh, and photograph tumors e1->e2 e3 Perform downstream analysis (Western Blot for ALK, IHC, etc.) e2->e3

Caption: Workflow for a mouse xenograft efficacy study.
  • Cell Culture: Culture SU-DHL-1 or NCI-H2228 cells under recommended conditions.

  • Animals: Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 5-6 weeks old.[10]

  • Tumor Implantation: Subcutaneously inject 2-5 x 10⁶ cells suspended in a solution like Matrigel into the flank of each mouse.[9][10]

  • Tumor Monitoring: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.

  • Dosing Preparation: Prepare this compound formulation (e.g., 50 mg/kg) and a corresponding vehicle control using a suitable method from Protocol 1 .

  • Treatment: Administer this compound or vehicle via intraperitoneal (IP) injection daily for a specified period (e.g., 21 days).[10]

  • Data Collection: Measure tumor volume and mouse body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice. Excise, weigh, and photograph the tumors. Tumor samples can be flash-frozen for western blot analysis (to confirm ALK degradation) or fixed for immunohistochemistry (IHC).

  • Statistical Analysis: Analyze the differences in tumor growth between the treatment and vehicle groups to determine statistical significance.

References

Application Notes and Protocols for MS4078: A PROTAC Degrader of Anaplastic Lymphoma Kinase (ALK)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic properties of MS4078, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Anaplastic Lymphoma Kinase (ALK). The information is intended to guide researchers in designing and interpreting experiments involving this compound.

Introduction

This compound is a heterobifunctional small molecule that induces the degradation of ALK fusion proteins, which are key drivers in several cancers, including non-small cell lung cancer and anaplastic large-cell lymphoma.[1][] By linking a high-affinity ALK ligand to a recruiter for the Cereblon (CRBN) E3 ubiquitin ligase, this compound effectively hijacks the cell's ubiquitin-proteasome system to tag ALK for destruction.[1][3] This mechanism of action offers a potential advantage over traditional kinase inhibitors by eliminating the entire protein, thereby mitigating potential scaffolding functions and overcoming some forms of drug resistance.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₄₅H₅₂ClN₉O₈S[4]
Molecular Weight 914.47 g/mol [5]
Binding Affinity (Kd for ALK) 19 nM[3]

In Vitro Activity

This compound has demonstrated potent and specific degradation of ALK fusion proteins in various cancer cell lines.

Cell LineALK Fusion ProteinDC₅₀ (50% Degradation Concentration)IC₅₀ (50% Inhibitory Concentration)Reference
SU-DHL-1 NPM-ALK11 nM33 nM[3][5]
NCI-H2228 EML4-ALK59 nM-[5]

Pharmacokinetic Properties

A pharmacokinetic study in mice has demonstrated that this compound exhibits good plasma exposure, making it suitable for in vivo efficacy studies.[1][4] While specific quantitative parameters from this study are not publicly available, the following table outlines the key parameters typically assessed in such studies.

ParameterDescription
Cmax Maximum (or peak) serum concentration that a drug achieves.
Tmax Time at which the Cmax is observed.
AUC (Area Under the Curve) The integral of the concentration-time curve, representing the total drug exposure over time.
t₁/₂ (Half-life) The time required for the concentration of the drug to be reduced by half.
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Signaling Pathway and Mechanism of Action

This compound operates through a well-defined mechanism of action, inducing the degradation of ALK via the ubiquitin-proteasome pathway.

MS4078_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound Ternary_Complex Ternary Complex (ALK-MS4078-CRBN) This compound->Ternary_Complex Binds ALK ALK Fusion Protein (e.g., NPM-ALK, EML4-ALK) ALK->Ternary_Complex Binds Downstream Downstream Signaling (e.g., STAT3 phosphorylation) ALK->Downstream Activates CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Recruited Ternary_Complex->this compound Releases Ub_ALK Ubiquitinated ALK Ternary_Complex->Ub_ALK Promotes Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_ALK Proteasome 26S Proteasome Ub_ALK->Proteasome Recognized by Degraded_ALK Degraded ALK (Peptide Fragments) Proteasome->Degraded_ALK Degrades Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro ALK Protein Degradation Assay

This protocol describes a method to assess the ability of this compound to induce the degradation of ALK fusion proteins in a cancer cell line.

Materials:

  • Cancer cell line expressing an ALK fusion protein (e.g., SU-DHL-1)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Primary antibodies (anti-ALK, anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for a specified time (e.g., 16-24 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known ALK inhibitor). For mechanism validation, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding this compound.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against ALK and a loading control (GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis: Quantify the band intensities and normalize the ALK protein levels to the loading control. Calculate the percentage of ALK degradation relative to the vehicle-treated control. Determine the DC₅₀ value by plotting the percentage of degradation against the log concentration of this compound.

In_Vitro_Degradation_Workflow A 1. Seed ALK-positive Cancer Cells B 2. Treat with this compound (various concentrations) A->B C 3. Cell Lysis and Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. Western Blot Analysis (ALK & Loading Control) D->E F 6. Densitometry and Data Analysis E->F G Determine DC₅₀ Value F->G

Caption: Workflow for in vitro protein degradation assay.

Mouse Pharmacokinetic Study Protocol (Representative)

This protocol provides a general framework for conducting a pharmacokinetic study of this compound in mice. Specific details such as the vehicle, dosing volume, and time points should be optimized based on the compound's properties and the study's objectives.

Materials:

  • Male or female mice (e.g., CD-1 or BALB/c)

  • This compound

  • Dosing vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Dosing equipment (syringes, gavage needles)

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Acclimatization: Acclimate the animals to the housing conditions for at least one week before the study.

  • Dosing Formulation: Prepare the dosing formulation of this compound in the chosen vehicle on the day of the experiment.

  • Dosing:

    • Divide the mice into groups for intravenous (IV) and oral (PO) administration.

    • Administer a single dose of this compound to each mouse. A typical dose for a PROTAC might be 1-10 mg/kg for IV and 10-50 mg/kg for PO administration.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood via an appropriate method (e.g., retro-orbital sinus, tail vein, or cardiac puncture for terminal collection).

    • Process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability from the plasma concentration-time data.

PK_Study_Workflow A 1. Acclimatize Mice B 2. Prepare Dosing Formulation A->B C 3. Administer this compound (IV and PO routes) B->C D 4. Collect Blood Samples at Timed Intervals C->D E 5. Process Blood to Obtain Plasma D->E F 6. Quantify this compound (LC-MS/MS) E->F G 7. Calculate PK Parameters F->G

Caption: Workflow for a mouse pharmacokinetic study.

References

MS4078: A Chemical Probe for Targeted Degradation of Anaplastic Lymphoma Kinase (ALK)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and progression of several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[1][2][3] Chromosomal rearrangements resulting in ALK fusion proteins lead to its constitutive activation and downstream signaling, promoting cell proliferation and survival.[1] While several ALK inhibitors have been developed, the emergence of drug resistance remains a significant clinical challenge.[2][3]

MS4078 is a potent and specific chemical probe designed to induce the degradation of ALK.[4][5] It functions as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that simultaneously binds to the target protein (ALK) and an E3 ubiquitin ligase, in this case, Cereblon (CRBN).[1][4][6][7] This induced proximity facilitates the ubiquitination of ALK, marking it for degradation by the proteasome.[1][5] By removing the entire ALK protein rather than just inhibiting its kinase activity, this compound offers a distinct mechanism of action that may overcome resistance mechanisms associated with traditional kinase inhibitors. These application notes provide a comprehensive overview of this compound's biochemical activity and detailed protocols for its use in research settings.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in degrading ALK and inhibiting cancer cell proliferation.

Table 1: In Vitro Activity of this compound

ParameterCell LineALK Fusion ProteinValueReference
DC50 (Degradation) SU-DHL-1NPM-ALK11 ± 2 nM[4][6][7]
NCI-H2228EML4-ALK59 ± 16 nM[4][6]
IC50 (Proliferation) SU-DHL-1NPM-ALK33 ± 1 nM[4][6]
Binding Affinity (Kd) -ALK19 nM[6][8][9]

Table 2: In Vivo Pharmacokinetics of this compound

ParameterAnimal ModelDosing RouteDoseCmaxTmaxPlasma Concentration at 12hReference
Plasma Exposure MouseIntraperitoneal (IP)50 mg/kg~3000 nM2 h~340 nM[1]

Signaling Pathways and Mechanism of Action

This compound leverages the cell's natural protein disposal system to eliminate ALK. The following diagrams illustrate the ALK signaling pathway and the mechanism of action of this compound.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 JAK->STAT3 AKT AKT PI3K->AKT ERK ERK RAS->ERK Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription AKT->Transcription ERK->Transcription

Caption: ALK Signaling Pathway.

MS4078_Mechanism_of_Action This compound This compound ALK ALK Protein This compound->ALK Binds CRBN Cereblon (E3 Ligase) This compound->CRBN Binds Ternary_Complex Ternary Complex (ALK-MS4078-CRBN) ALK->Ternary_Complex CRBN->Ternary_Complex Ub_ALK Ubiquitinated ALK Ternary_Complex->Ub_ALK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_ALK Proteasome Proteasome Ub_ALK->Proteasome Targeted for Degradation Degradation Proteasome->Degradation

Caption: Mechanism of Action of this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the activity of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Biochemical Assay (Kinase Binding) Cell_Culture Cell Culture (e.g., SU-DHL-1, NCI-H2228) Kinase_Assay->Cell_Culture Western_Blot Western Blot (ALK Degradation & Signaling) Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (IC50 Determination) Cell_Culture->Viability_Assay PK_Study Pharmacokinetics (Mouse) Viability_Assay->PK_Study Xenograft Xenograft Model (Tumor Growth Inhibition) PK_Study->Xenograft

Caption: Experimental Workflow for this compound.

Experimental Protocols

1. ALK Kinase Binding Assay (Adapted from LanthaScreen™ Eu Kinase Binding Assay)

This protocol is a general guideline and should be optimized for specific laboratory conditions and equipment.

  • Materials:

    • Recombinant ALK kinase

    • LanthaScreen™ Eu-anti-tag antibody

    • Alexa Fluor™ 647-labeled kinase tracer

    • Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • This compound

    • 384-well microplates

    • Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of this compound in Kinase Buffer A.

    • Kinase/Antibody Mixture: Prepare a solution of ALK kinase and Eu-anti-tag antibody in Kinase Buffer A.

    • Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.

    • Assay Assembly: In a 384-well plate, add:

      • 5 µL of test compound (this compound) or vehicle control.

      • 5 µL of the kinase/antibody mixture.

      • 5 µL of the tracer solution.

    • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

    • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

    • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot against the concentration of this compound to determine the IC50 value for binding.

2. Cell Viability Assay (MTT Assay)

  • Materials:

    • ALK-positive cancer cell lines (e.g., SU-DHL-1, NCI-H2228)

    • Complete cell culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Spectrophotometer

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include vehicle-treated cells as a control.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Absorbance Reading: Read the absorbance at 570 nm using a spectrophotometer.

    • Data Analysis: Normalize the absorbance values to the vehicle control and plot against the log concentration of this compound to calculate the IC50 value.

3. Western Blotting for ALK Degradation and Signaling

  • Materials:

    • ALK-positive cancer cell lines

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-ALK, anti-p-ALK, anti-STAT3, anti-p-STAT3, anti-Actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell Treatment and Lysis: Treat cells with various concentrations of this compound for the desired time. Lyse the cells and determine the protein concentration.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin) to determine the extent of protein degradation and pathway inhibition.

4. In Vivo Xenograft Study

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • ALK-positive cancer cell line (e.g., NCI-H2228)

    • Matrigel (optional)

    • This compound

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

    • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg, IP) and vehicle control according to a predetermined schedule.

    • Tumor Measurement: Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., 2-3 times per week).

    • Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint or for a specified duration.

    • Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of this compound. Analyze body weight data to monitor toxicity.

Conclusion

This compound is a valuable chemical probe for studying the function of ALK and for exploring targeted protein degradation as a therapeutic strategy. Its ability to induce potent and specific degradation of ALK provides a powerful tool to investigate the consequences of ALK removal in various cellular contexts. The protocols provided herein offer a foundation for researchers to utilize this compound effectively in their studies of ALK-driven cancers.

References

Troubleshooting & Optimization

Technical Support Center: MS4078 Degradation Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MS4078 in protein degradation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Anaplastic Lymphoma Kinase (ALK) protein.[1][2][3][4] It is a heterobifunctional molecule that simultaneously binds to ALK and the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] This proximity facilitates the ubiquitination of ALK, marking it for degradation by the 26S proteasome.[5][6]

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound has demonstrated potent degradation of ALK fusion proteins in human anaplastic large cell lymphoma (ALCL) cell line SU-DHL-1 and non-small cell lung cancer (NSCLC) cell line NCI-H2228.[1][2][3][4]

Q3: What are the expected DC50 and IC50 values for this compound?

A3: The half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) for this compound can vary by cell line. The table below summarizes reported values.

Q4: How should I store and handle this compound?

A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[7] Stock solutions in DMSO can be stored at -80°C for up to one year.[7] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5] For in vivo experiments, it is best to prepare fresh working solutions daily.[5]

Q5: Is there a negative control compound available for this compound experiments?

A5: Yes, compounds such as MS4748 and MS4740 have been developed as negative controls for this compound.[8] These are close analogs of this compound that are incapable of degrading ALK fusion proteins and can be used to distinguish degradation-dependent effects from off-target effects of the parental compound.[8]

Quantitative Data Summary

ParameterCell LineValueReference
DC50 SU-DHL-111 nM[1][2][3]
NCI-H222859 nM[1][2]
IC50 SU-DHL-133 nM[1][2][3]
Binding Affinity (Kd) ALK19 nM[5]

Experimental Protocols

Protocol 1: Western Blot Analysis of this compound-Mediated ALK Degradation

This protocol outlines the steps to assess the degradation of total ALK, phosphorylated ALK (p-ALK), and downstream signaling proteins STAT3 and phosphorylated STAT3 (p-STAT3) in response to this compound treatment.

1. Cell Culture and Treatment:

  • Culture SU-DHL-1 or NCI-H2228 cells in appropriate media and conditions.

  • Seed cells and allow them to adhere (for NCI-H2228) or reach the desired density (for SU-DHL-1).

  • Treat cells with varying concentrations of this compound (e.g., 1 nM to 1000 nM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a negative control compound (e.g., MS4740) at the highest concentration.

2. Cell Lysis:

  • After treatment, wash cells with ice-cold PBS.

  • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape adherent cells and collect lysates. For suspension cells, pellet and resuspend in lysis buffer.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Run the gel to separate proteins by size.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

    • Rabbit anti-ALK (1:1000)

    • Rabbit anti-phospho-ALK (Tyr1604) (1:1000)[9]

    • Rabbit anti-STAT3 (1:1000)[1][10]

    • Rabbit anti-phospho-STAT3 (Tyr705) (1:1000)[1][10]

    • Mouse anti-GAPDH (1:5000) or anti-β-actin (1:5000) as a loading control.[7][8]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse, 1:2000) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or weak ALK degradation 1. Suboptimal this compound concentration or incubation time: The concentration may be too low or the incubation time too short to observe degradation. 2. Cell line specific effects: The cell line may not express sufficient levels of Cereblon or other necessary components of the ubiquitin-proteasome system. 3. Compound inactivity: The this compound may have degraded due to improper storage or handling.1. Perform a dose-response (e.g., 1 nM to 10 µM) and time-course (e.g., 2 to 48 hours) experiment to determine optimal conditions. 2. Confirm Cereblon expression in your cell line via Western blot or qPCR. Consider using a different cell line known to be responsive. 3. Use a fresh aliquot of this compound and ensure proper storage conditions are maintained.
"Hook Effect" observed (decreased degradation at high concentrations) Formation of binary complexes: At high concentrations, this compound may form separate binary complexes with ALK and Cereblon, preventing the formation of the productive ternary complex required for degradation.[11][12][13][14]Use a lower concentration range of this compound. The optimal degradation is often observed at concentrations around the DC50 value. A full dose-response curve is essential to identify the hook effect.
High background on Western blot 1. Insufficient blocking: The blocking step may not have been sufficient to prevent non-specific antibody binding. 2. Antibody concentration too high: The primary or secondary antibody concentration may be too high. 3. Inadequate washing: Insufficient washing can leave behind unbound antibodies.1. Increase blocking time to 1.5-2 hours or try a different blocking agent (e.g., 5% BSA instead of milk). 2. Titrate your primary and secondary antibodies to determine the optimal concentration. 3. Increase the number and duration of washes with TBST.
Inconsistent loading between lanes Inaccurate protein quantification or pipetting errors: This can lead to unequal amounts of protein being loaded.Carefully perform protein quantification and ensure accurate pipetting. Always include a loading control (e.g., GAPDH, β-actin) on your Western blot to verify equal loading.[7][8]
Potential off-target effects Pomalidomide-based degradation: this compound contains a pomalidomide moiety which can independently induce the degradation of other proteins, such as zinc-finger proteins.[15][16][17]1. Use the negative control compound (e.g., MS4740) to differentiate between ALK-degradation-specific effects and off-target effects. 2. Perform proteomic studies to identify other proteins that may be degraded by this compound in your experimental system.[15][16]

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor GRB2 GRB2/SOS ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Caption: ALK Signaling Pathway.

MS4078_Degradation_Workflow cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System This compound This compound ALK_Target ALK Protein This compound->ALK_Target Binds CRBN Cereblon (E3 Ligase) This compound->CRBN Binds Ternary_Complex Ternary Complex (ALK-MS4078-CRBN) ALK_Target->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation ALK Degradation Proteasome->Degradation

Caption: this compound Mechanism of Action.

Experimental_Workflow A Cell Culture (SU-DHL-1 or NCI-H2228) B This compound Treatment (Dose-response & Time-course) A->B C Cell Lysis & Protein Quantification B->C D SDS-PAGE & Western Blot C->D E Primary Antibody Incubation (ALK, p-ALK, STAT3, p-STAT3, GAPDH) D->E F Secondary Antibody Incubation & ECL E->F G Data Analysis (Quantify band intensity) F->G

References

improving MS4078 solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MS4078. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of this compound in in vitro assays, with a special focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific anaplastic lymphoma kinase (ALK) PROTAC (Proteolysis Targeting Chimera) degrader.[1][2][3] It functions by simultaneously binding to the ALK protein and the E3 ubiquitin ligase Cereblon.[2][4] This proximity induces the ubiquitination and subsequent degradation of the ALK protein by the proteasome.[4][5] This targeted degradation of ALK leads to the inhibition of downstream signaling pathways and ultimately suppresses the proliferation of cancer cells dependent on ALK signaling.[1][3]

Q2: What are the known solubility properties of this compound?

A2: this compound is a lipophilic molecule with poor aqueous solubility. It is practically insoluble in water but exhibits good solubility in dimethyl sulfoxide (DMSO).[2][6] Several suppliers report that sonication and the use of fresh, anhydrous DMSO can aid in its dissolution.[1][3]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[1][2] It is crucial to use newly opened or properly stored anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1][2]

Q4: What is the maximum recommended final concentration of DMSO in my in vitro assay?

A4: The final concentration of DMSO in your cell-based assay should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity or other off-target effects.[6] The exact tolerance to DMSO can vary between different cell lines. It is advisable to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or behavior of your specific cell line.

Troubleshooting Guide: Solubility Issues with this compound

This guide addresses common problems researchers may encounter when preparing and using this compound solutions for in vitro experiments.

Problem 1: this compound precipitates out of solution when diluting the DMSO stock in aqueous media.

  • Cause: This is a common issue for hydrophobic compounds like this compound when transferred from a high-concentration organic stock solution to an aqueous buffer or cell culture medium. The drastic change in solvent polarity causes the compound to crash out of solution.

  • Solution 1: Serial Dilution & Quick Vortexing:

    • Perform serial dilutions of your DMSO stock solution in DMSO to get closer to the final desired concentration.

    • When making the final dilution into your aqueous assay buffer, add the small volume of the DMSO-diluted this compound to the larger volume of aqueous buffer while vortexing or stirring vigorously. This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate.

  • Solution 2: Use of a Surfactant: For cell-free assays (e.g., enzyme assays), consider adding a non-ionic surfactant like Tween-20 or Triton X-100 to the assay buffer at a low concentration (e.g., 0.01-0.05%). These detergents can help to keep hydrophobic compounds in solution. Note that surfactants are generally not suitable for cell-based assays as they can disrupt cell membranes.

  • Solution 3: Pluronic F-127: For some cell-based assays, Pluronic F-127, a non-ionic surfactant copolymer, can be used at low, non-toxic concentrations to improve the solubility of hydrophobic compounds. A pre-treatment of the compound with a small amount of Pluronic F-127 in DMSO before dilution into the cell culture medium may prevent precipitation.

Problem 2: The powdered this compound is difficult to dissolve in DMSO.

  • Cause: The compound may have absorbed moisture, or there might be insufficient mechanical energy to break up the solid particles.

  • Solution:

    • Ensure you are using fresh, anhydrous DMSO.

    • Briefly sonicate the solution in a water bath. This often provides enough energy to dissolve the compound.

    • Gentle warming (e.g., to 37°C) can also be attempted, but be cautious about potential compound degradation at higher temperatures.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityMolar Concentration (mM)NotesSource(s)
DMSO100 mg/mL109.35 mMUse of fresh, anhydrous DMSO is recommended.[2][6]
DMSO50 mg/mL54.68 mMUltrasonic treatment may be needed.[1]
DMSO49 mg/mL53.58 mMSonication is recommended.[3]
Ethanol2 mg/mL2.18 mMLow solubility.[6]
WaterInsoluble-[2][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 914.47 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 9.14 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

  • Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.5%.

  • Procedure (Example for a final concentration of 1 µM):

    • Thaw a frozen aliquot of your 10 mM this compound stock solution.

    • Perform a serial dilution of the 10 mM stock in anhydrous DMSO to create an intermediate stock solution. For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.

    • Further dilute the intermediate stock in your complete cell culture medium. To achieve a final concentration of 1 µM with a DMSO concentration of 0.1%, add 1 µL of the 1 mM intermediate stock to 999 µL of your cell culture medium.

    • Mix immediately and thoroughly by gentle vortexing or inversion.

    • Add the final working solution to your cells.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay prep1 Weigh this compound Powder prep2 Add Anhydrous DMSO prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 prep4 10 mM Stock Solution prep3->prep4 dil1 Thaw Stock Solution prep4->dil1 dil2 Serial Dilution in DMSO (Intermediate Stock) dil1->dil2 dil3 Dilute in Assay Medium (Final Working Solution) dil2->dil3 dil4 Immediate & Thorough Mixing dil3->dil4 assay1 Add Working Solution to Cells dil4->assay1 assay2 Incubate assay1->assay2 assay3 Data Acquisition assay2->assay3

Caption: Workflow for preparing this compound solutions for in vitro assays.

signaling_pathway This compound This compound TernaryComplex ALK-MS4078-Cereblon Ternary Complex This compound->TernaryComplex ALK ALK Protein ALK->TernaryComplex Cereblon Cereblon (E3 Ligase) Cereblon->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation ALK Degradation Proteasome->Degradation Downstream Inhibition of Downstream Signaling (e.g., STAT3) Degradation->Downstream Proliferation Suppression of Cell Proliferation Downstream->Proliferation

Caption: Mechanism of action of this compound as an ALK PROTAC degrader.

References

Technical Support Center: Overcoming Off-Target Effects of MS4078

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential off-target effects of MS4078, a PROTAC (Proteolysis Targeting Chimera) designed to degrade the Anaplastic Lymphoma Kinase (ALK) protein. By understanding and mitigating these effects, you can ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a heterobifunctional molecule that simultaneously binds to ALK and the E3 ubiquitin ligase Cereblon (CRBN)[1]. This proximity induces the ubiquitination of ALK, marking it for degradation by the proteasome. This targeted protein degradation leads to the inhibition of ALK-downstream signaling pathways[2].

Q2: What are the known off-target effects of this compound?

The primary known off-target effects of this compound involve the unintended degradation of Zinc-Finger Proteins (ZFPs)[3][4]. This is a class effect of pomalidomide-based PROTACs, as the Cereblon-binding moiety can recruit ZFPs for degradation[3][4]. Specific identified off-target ZFPs for this compound include ZFP91 and IKZF3[4].

Q3: Why am I observing unexpected phenotypes or toxicity in my experiments with this compound?

Unexpected phenotypes or cellular toxicity could be due to the off-target degradation of ZFPs. ZFPs are a large family of proteins involved in a wide range of cellular processes, including transcription, DNA repair, and cell cycle regulation. Their unintended degradation can lead to various cellular perturbations.

Q4: How can I confirm if the effects I'm seeing are due to off-target degradation?

To determine if your observations are due to off-target effects, you can perform several experiments:

  • Global Proteomics: Use mass spectrometry to comprehensively analyze changes in the proteome of cells treated with this compound versus a vehicle control. This can identify all proteins that are degraded upon treatment.

  • Western Blotting: Once potential off-targets are identified through proteomics, you can validate their degradation using western blotting with specific antibodies.

  • NanoBRET™ Assays: These assays can be used to confirm the formation of a ternary complex between an off-target protein, this compound, and Cereblon in live cells, providing evidence of direct interaction.

Troubleshooting Guides

Problem: Unexpected experimental results or cellular toxicity.

Possible Cause: Off-target protein degradation by this compound.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Hypothesis cluster_2 Experimental Validation cluster_3 Data Analysis & Conclusion cluster_4 Next Steps A Unexpected Phenotype or High Cell Toxicity B Potential Off-Target Effects of this compound A->B C Global Proteomics (Mass Spectrometry) to Identify Downregulated Proteins B->C D Western Blot Validation of Potential Off-Targets C->D E NanoBRET™ Assay for Ternary Complex Formation D->E F Confirmation of Off-Target Degradation E->F Positive Result G No Significant Off-Target Degradation E->G Negative Result H Consider Structure-Activity Relationship (SAR) - Re-engineer PROTAC - Use Negative Control F->H I Investigate Other Potential Causes G->I

Caption: Troubleshooting workflow for investigating unexpected results with this compound.

Data Presentation

Table 1: In Vitro Activity of this compound in Different Cell Lines

Cell LineTarget ProteinDC50 (nM)IC50 (nM)Reference
SU-DHL-1NPM-ALK1133[1][2]
NCI-H2228EML4-ALK59-[1][2]

DC50: 50% degradation concentration; IC50: 50% inhibitory concentration.

Table 2: Known Off-Target Proteins of this compound

Off-Target ProteinProtein FamilyMethod of IdentificationReference
ZFP91Zinc-Finger ProteinGlobal Proteomics, Western Blot, NanoBRET™[3][4]
IKZF3Zinc-Finger ProteinGlobal Proteomics, Western Blot[4]

Experimental Protocols

Global Proteomics for Off-Target Identification

This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.

G A Cell Culture and Treatment (this compound vs. Vehicle) B Cell Lysis and Protein Extraction A->B C Protein Digestion (e.g., Trypsin) B->C D Peptide Labeling (e.g., TMT) C->D E LC-MS/MS Analysis D->E F Database Search and Protein Identification E->F G Quantitative Analysis and Identification of Downregulated Proteins F->G H Bioinformatic Analysis (Pathway and Function) G->H

Caption: Workflow for global proteomics-based off-target identification.

Methodology:

  • Cell Treatment: Culture cells of interest and treat with this compound at a concentration known to induce on-target degradation (e.g., 10x DC50) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6-24 hours)[5].

  • Cell Lysis and Protein Extraction: Harvest cells and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation[6].

  • Protein Digestion: Quantify protein concentration (e.g., BCA assay) and digest equal amounts of protein from each sample into peptides using an enzyme like trypsin[6].

  • Peptide Labeling: For quantitative analysis, label peptides from different samples with isobaric tags (e.g., Tandem Mass Tags - TMT)[7].

  • LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS)[7].

  • Data Analysis: Use a proteomics data analysis pipeline (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins from the MS/MS data[8][9]. Identify proteins that are significantly downregulated in the this compound-treated samples compared to the control.

Western Blot Protocol for Validation

This protocol provides a general procedure for validating the degradation of potential off-target proteins identified by proteomics.

Methodology:

  • Sample Preparation: Prepare cell lysates from cells treated with a dose-range of this compound and a vehicle control as described in the proteomics protocol[6].

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[10].

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose)[10].

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding[6].

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the potential off-target protein overnight at 4°C[10].

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature[6].

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[6]. A decrease in band intensity with increasing this compound concentration confirms degradation.

NanoBRET™ Ternary Complex Formation Assay

This protocol outlines the steps to confirm the formation of a ternary complex between an off-target protein, this compound, and Cereblon in live cells.

G cluster_0 Components cluster_1 Mechanism A Off-Target Protein-NanoLuc® (Energy Donor) D This compound Induces Proximity A->D B HaloTag®-Cereblon (Energy Acceptor) B->D C This compound (PROTAC) C->D E BRET Signal Generated D->E

Caption: Principle of the NanoBRET™ ternary complex formation assay.

Methodology:

  • Vector Construction: Create expression vectors for the off-target protein fused to NanoLuc® luciferase (the energy donor) and Cereblon fused to HaloTag® (the energy acceptor)[11][12].

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with both expression vectors[12].

  • HaloTag® Labeling: Add a fluorescent ligand that specifically binds to the HaloTag® protein to the cell culture medium[11].

  • PROTAC Treatment: Treat the cells with a range of this compound concentrations[11].

  • BRET Measurement: If this compound induces the formation of a ternary complex, the NanoLuc® donor and the fluorescently labeled HaloTag® acceptor will be brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET). Measure the BRET signal using a plate reader capable of detecting both luminescence and fluorescence[12][13]. An increase in the BRET signal with increasing this compound concentration indicates ternary complex formation.

References

Technical Support Center: Optimizing MS4078 Treatment for Maximal ALK Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment duration of MS4078 to achieve maximal degradation of the anaplastic lymphoma kinase (ALK) protein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target the anaplastic lymphoma kinase (ALK) protein for degradation.[1][2][3][4][5][6][7][8] It is a heterobifunctional molecule, meaning it has two key components: a ligand that binds to the ALK protein and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][4][5][6][8] By bringing ALK and CRBN into close proximity, this compound facilitates the ubiquitination of ALK, marking it for degradation by the proteasome.[1][4][5][8]

Q2: What is the optimal concentration and treatment duration for this compound to achieve maximal ALK degradation?

The optimal concentration and treatment duration for this compound can vary depending on the cell line being used. Based on available data, a concentration range of 10-100 nM is a good starting point for most experiments.

For maximal degradation, a time-course experiment is highly recommended. In SU-DHL-1 and NCI-H2228 cells, significant degradation of ALK fusion proteins has been observed to be time-dependent, with substantial degradation occurring after 16 hours of treatment.[1][3]

Q3: How can I confirm that ALK degradation by this compound is proteasome-dependent?

To confirm that the degradation of ALK is mediated by the proteasome, you can pre-treat your cells with a proteasome inhibitor, such as MG-132, for 1-2 hours before adding this compound. If this compound-induced ALK degradation is prevented or significantly reduced in the presence of the proteasome inhibitor, it confirms a proteasome-dependent mechanism.

Q4: Is the degradation of ALK by this compound reversible?

Yes, the degradation of ALK mediated by this compound is reversible. Washout experiments have shown that upon removal of this compound from the cell culture medium, the levels of the ALK protein can be restored.[4] The rate of protein re-synthesis will depend on the specific cell line and its protein turnover rate.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low ALK degradation Suboptimal this compound concentration.Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 nM to 10 µM).
Insufficient treatment time.Conduct a time-course experiment, analyzing ALK protein levels at various time points (e.g., 2, 4, 8, 16, 24, and 48 hours).
Low expression of Cereblon (CRBN) E3 ligase in the cell line.Verify CRBN expression levels in your cell line by western blot or qPCR.
"Hook effect" at high concentrations.Test lower concentrations of this compound. The "hook effect" occurs when excess PROTAC molecules form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation.
Inconsistent results Variability in cell density or passage number.Ensure consistent cell seeding density and use cells within a similar passage number range for all experiments.
Instability of this compound in solution.Prepare fresh stock solutions of this compound in DMSO and store them properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Off-target effects observed This compound may induce the degradation of other proteins.A global proteomics study has suggested that SALL4 may be a potential off-target of this compound. If you observe unexpected phenotypes, consider validating the levels of SALL4 or performing your own proteomics analysis.

Experimental Protocols

Protocol 1: Time-Course Analysis of ALK Degradation by Western Blot

This protocol describes how to determine the optimal treatment duration of this compound for maximal ALK degradation.

Materials:

  • This compound

  • Cell line expressing ALK (e.g., SU-DHL-1, NCI-H2228)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ALK and anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 100 nM). Include a vehicle control (DMSO) for comparison.

  • Time Points: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 16, 24, and 48 hours) after treatment.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blot:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ALK antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the ALK protein levels to the loading control and compare the levels at different time points to the vehicle control.

Protocol 2: Washout Experiment to Assess ALK Protein Re-synthesis

This protocol is designed to evaluate the recovery of ALK protein levels after the removal of this compound.

Procedure:

  • This compound Treatment: Treat cells with this compound at a concentration that gives maximal degradation (determined from the time-course experiment) for the optimal duration.

  • Washout: After the treatment period, remove the medium containing this compound. Wash the cells twice with pre-warmed, fresh cell culture medium.

  • Incubation in Fresh Medium: Add fresh medium without this compound to the cells.

  • Time Points for Recovery: Harvest the cells at different time points after the washout (e.g., 0, 4, 8, 16, 24, and 48 hours).

  • Western Blot Analysis: Analyze the ALK protein levels at each time point following the western blot procedure described in Protocol 1.

Data Presentation

Table 1: Time-Dependent Degradation of ALK by this compound (100 nM)

Treatment Time (hours)Cell Line% ALK Protein Remaining (Normalized to Vehicle)
2SU-DHL-1~80%
4SU-DHL-1~60%
8SU-DHL-1~30%
16SU-DHL-1<10%
24SU-DHL-1<10%
2NCI-H2228~85%
4NCI-H2228~70%
8NCI-H2228~45%
16NCI-H2228~20%
24NCI-H2228<15%
(Note: The values in this table are illustrative and based on qualitative descriptions from the literature. Actual results may vary.)

Table 2: Concentration-Dependent Degradation of ALK by this compound (16-hour treatment)

This compound Concentration (nM)Cell LineDC50 (nM)
0.1 - 1000SU-DHL-111
1 - 1000NCI-H222859
(Source: Data from Zhang et al., Eur J Med Chem, 2018)

Visualizations

MS4078_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation This compound This compound ALK ALK Protein This compound->ALK Binds CRBN Cereblon (E3 Ligase) This compound->CRBN Recruits TC ALK-MS4078-CRBN Ternary Complex Proteasome Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degrades Ub Ubiquitin Ub->TC Ubiquitination ALK_Ub Polyubiquitinated ALK Protein TC->ALK_Ub Polyubiquitination ALK_Ub->Proteasome Targeted for Degradation

Caption: Mechanism of action of this compound leading to ALK protein degradation.

Experimental_Workflow cluster_time_course Time-Course Experiment cluster_washout Washout Experiment A1 Seed Cells A2 Treat with this compound (e.g., 100 nM) A1->A2 A3 Harvest at multiple time points (0, 2, 4, 8, 16, 24h) A2->A3 A4 Western Blot for ALK A3->A4 A5 Determine Optimal Treatment Duration A4->A5 B1 Treat with this compound at Optimal Duration A5->B1 Inform B2 Washout this compound B1->B2 B3 Harvest at multiple time points post-washout B2->B3 B4 Western Blot for ALK B3->B4 B5 Assess ALK Re-synthesis Rate B4->B5

Caption: Workflow for optimizing this compound treatment duration.

Troubleshooting_Logic Start Low/No ALK Degradation Concentration Is concentration optimal? Start->Concentration Duration Is treatment duration sufficient? Concentration->Duration Yes DoseResponse Perform Dose-Response (1 nM - 10 µM) Concentration->DoseResponse No Hook Is there a 'hook effect'? Duration->Hook Yes TimeCourse Perform Time-Course (2h - 48h) Duration->TimeCourse No CRBN Is CRBN expressed? Hook->CRBN No LowerConc Test Lower Concentrations Hook->LowerConc Yes CheckCRBN Check CRBN Expression (Western Blot/qPCR) CRBN->CheckCRBN No Success Successful Degradation CRBN->Success Yes DoseResponse->Duration TimeCourse->Hook LowerConc->CRBN

References

Technical Support Center: Confirming Cellular Entry of MS4078

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the cellular uptake and activity of MS4078, a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK).

Frequently Asked Questions (FAQs)

Q1: How can I confirm that this compound is entering my cells?

Confirming cellular entry can be achieved through both indirect and direct methods. The most common and functionally relevant approach is indirect: measuring the downstream effects of this compound. Since this compound is a PROTAC degrader, its primary function upon entering a cell is to induce the degradation of its target protein, ALK.[1][2][3][4] Therefore, observing a reduction in ALK protein levels is the strongest indicator of successful cell entry and activity.

Q2: What is the specific mechanism of action for this compound?

This compound is a heterobifunctional molecule. One end binds to the target protein (ALK), while the other end binds to an E3 ubiquitin ligase called Cereblon (CRBN).[5][6] This forms a ternary complex, bringing ALK into close proximity with the E3 ligase, which then tags ALK with ubiquitin. This ubiquitination marks the ALK protein for destruction by the cell's proteasome.[1][6][7]

Q3: Are there direct methods to measure intracellular this compound?

Yes, though they are often more technically demanding. The most definitive direct method is using liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of this compound in cell lysates after treatment.[8] This approach provides a precise measurement of how much compound has accumulated within the cells. However, it requires specialized equipment and careful separation of intracellular content from any compound adhered to the outer cell membrane.[8]

Q4: What are the most common indirect methods to confirm this compound is active inside the cell?

The most common indirect methods focus on measuring the biological consequences of this compound's action:

  • Target Degradation: Use Western Blot or proteomics to show a dose- and time-dependent decrease in ALK protein levels.[7][9]

  • Downstream Pathway Inhibition: Assess the phosphorylation status of key signaling proteins downstream of ALK, such as STAT3. A reduction in phosphorylated STAT3 (p-STAT3) indicates that ALK signaling has been successfully inhibited.[5]

  • Phenotypic Assays: Measure a relevant cellular outcome, such as the inhibition of cell proliferation in ALK-dependent cancer cell lines.[1][5]

Q5: My cells are not showing the expected phenotype (e.g., decreased proliferation). Does this mean this compound isn't getting in?

Not necessarily. A lack of phenotypic response could be due to several factors. While poor cell permeability is a possibility, it is also crucial to verify that the intracellular machinery required for this compound to function is present and that the experimental conditions are optimal. First, confirm target degradation via Western Blot. If ALK is not being degraded, it could point to issues with the compound, the cell line (e.g., low Cereblon expression), or the experimental setup.

Troubleshooting Guide

Problem: No degradation of ALK protein is observed after this compound treatment.

This is a common issue that suggests the compound is not reaching its target or is unable to function correctly. Follow these steps to diagnose the problem.

Logical Flow for Troubleshooting Lack of ALK Degradation

start Start: No ALK Degradation Observed check_protocol Step 1: Verify Experimental Protocol (Concentration, Time, Handling) start->check_protocol check_controls Step 2: Run Control Experiments (Proteasome & CRBN Inhibition) check_protocol->check_controls Protocol Correct check_cell_line Step 3: Characterize Cell Line (ALK & CRBN Expression) check_controls->check_cell_line Controls Validate Mechanism contact_support Step 4: Consult Technical Support check_cell_line->contact_support Cell Line Validated

Caption: A step-by-step workflow for troubleshooting experiments where this compound fails to induce ALK protein degradation.

Step 1: Verify Experimental Conditions

Ensure that the concentration and treatment duration are appropriate for your cell line. Different cell lines can exhibit varying sensitivity to this compound.

Cell LineTarget ProteinDC50 (50% Degradation Conc.)IC50 (50% Inhibitory Conc.)Recommended Treatment Time
SU-DHL-1NPM-ALK~11 nM~33 nM16-24 hours
NCI-H2228EML4-ALK~59 nMLess sensitive than SU-DHL-116-24 hours
Data summarized from multiple sources.[1][2][5]

Recommendations:

  • Dose-Response: Perform a dose-response experiment ranging from 1 nM to 1 µM.

  • Time-Course: Collect samples at multiple time points (e.g., 4, 8, 16, 24 hours) to capture the degradation dynamics.

  • Compound Handling: Ensure this compound is stored correctly (-20°C or -80°C) and that stock solutions in DMSO are not subjected to repeated freeze-thaw cycles.[5]

Step 2: Perform Mechanism-of-Action Control Experiments

If conditions are optimal and degradation is still absent, confirm that the necessary cellular machinery is functional. These experiments provide strong indirect evidence of cellular entry by showing that this compound can interact with its intracellular partners.

Control ExperimentReagentExpected Outcome if this compound is in the Cell
Proteasome Inhibition MG132 (Proteasome Inhibitor)Pre-treatment with MG132 should "rescue" ALK from degradation.
Cereblon Competition Pomalidomide (CRBN Ligand)Pre-treatment with excess pomalidomide should block ALK degradation.[7]

This confirms that the degradation is dependent on the proteasome and Cereblon, respectively, which is the intended mechanism of this compound.[6][7]

Step 3: Characterize Your Cell Line
  • Target Expression: Confirm that your cell line expresses the ALK fusion protein at detectable levels.

  • E3 Ligase Expression: Verify the expression of Cereblon (CRBN). This compound cannot function in cells that have low or no CRBN expression. Use Western Blot or qPCR to check CRBN levels.

Experimental Protocols

Protocol 1: Western Blot for ALK Degradation

This protocol verifies the primary function of this compound – the degradation of ALK protein.

Experimental Workflow for Western Blot Analysis

cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Immunoblotting A 1. Seed Cells B 2. Treat with this compound (Dose-Response) A->B C 3. Lyse Cells B->C D 4. Quantify Protein (BCA) C->D E 5. SDS-PAGE D->E F 6. Transfer to Membrane E->F G 7. Probe with Antibodies (Anti-ALK, Anti-Actin) F->G H 8. Image & Quantify G->H

Caption: A streamlined workflow for assessing ALK protein degradation via Western Blot after this compound treatment.

  • Cell Plating: Seed cells (e.g., SU-DHL-1) in a 6-well plate at a density that ensures they are in the logarithmic growth phase at the time of harvest.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for 16 hours.

  • Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against ALK overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities. A decrease in the ALK band intensity relative to the loading control indicates successful degradation.

Protocol 2: Mechanism-of-Action Control Experiments
  • Setup: Plate cells as described for the Western Blot protocol.

  • Pre-treatment:

    • For Proteasome Inhibition: Pre-treat one set of wells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours.

    • For CRBN Competition: Pre-treat another set of wells with a high concentration of a CRBN ligand (e.g., 10 µM pomalidomide) for 2 hours.[7]

  • This compound Treatment: Add a concentration of this compound known to cause degradation (e.g., 100 nM) to the pre-treated wells and to a positive control well (this compound only). Incubate for 16 hours.

  • Analysis: Process all samples for Western Blot as described above. Successful "rescue" of ALK protein levels in the pre-treated lanes confirms the mechanism and provides strong evidence that this compound is inside the cell and engaging with its intended partners.

PROTAC Mechanism of Action: this compound

cluster_1 Ubiquitination & Degradation This compound This compound ALK Target Protein (ALK) This compound->ALK binds CRBN E3 Ligase (Cereblon) This compound->CRBN Proteasome Proteasome ALK->Proteasome Targeting CRBN->ALK Brought into proximity Degradation Degraded ALK (Peptides) Proteasome->Degradation Degradation Ub Ubiquitin Ub->ALK Ubiquitination

References

minimizing MS4078 toxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MS4078. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize potential toxicity and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Anaplastic Lymphoma Kinase (ALK).[1][2][3] It functions by hijacking the cell's natural protein disposal system. This compound forms a ternary complex with ALK and the E3 ubiquitin ligase Cereblon, leading to the ubiquitination and subsequent degradation of the ALK protein by the proteasome.[1][4] This targeted degradation approach eliminates both the enzymatic and scaffolding functions of the ALK protein.[4]

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound has demonstrated potent activity in cancer cell lines harboring ALK fusion proteins. Specifically, it has been shown to effectively degrade NPM-ALK in SU-DHL-1 lymphoma cells and EML4-ALK in NCI-H2228 non-small cell lung cancer cells.[1][2]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[5] Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[6] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in DMSO at concentrations up to 100 mg/mL (109.35 mM).[1] It is sparingly soluble in ethanol and insoluble in water.[1] For cell culture experiments, a common practice is to prepare a high-concentration stock solution in fresh, anhydrous DMSO.

Q5: Can I use this compound in animal studies?

A5: Yes, this compound has been shown to have good plasma exposure in mouse pharmacokinetic studies, making it suitable for in vivo efficacy studies.[3][4]

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound in your cell culture experiments.

Issue 1: High Cell Toxicity or Unexpected Cell Death

Potential Cause Troubleshooting Steps
Concentration is too high The optimal concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 1 µM) to identify the ideal window for ALK degradation without excessive toxicity.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%, and ideally below 0.1%. Run a vehicle control (medium with the same concentration of DMSO as your experimental wells) to assess the effect of the solvent alone.
Compound precipitation This compound is insoluble in aqueous solutions.[1] If the compound precipitates out of solution in your culture medium, it can lead to inconsistent results and apparent toxicity. Visually inspect your culture medium for any signs of precipitation after adding this compound. If precipitation is observed, try lowering the final concentration or preparing fresh dilutions from your stock solution.
Cell culture conditions Suboptimal cell culture conditions can make cells more sensitive to treatment. Ensure your cells are healthy, in the logarithmic growth phase, and at the correct density at the time of treatment.[7]

Issue 2: Inconsistent or Irreproducible Results

Potential Cause Troubleshooting Steps
Inaccurate pipetting of stock solution Due to the high potency of this compound, small variations in pipetting can lead to significant differences in the final concentration. Use properly calibrated pipettes and ensure thorough mixing when preparing dilutions.
Degradation of the compound Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of this compound.[6] Aliquot your stock solution into single-use vials to maintain its stability.
Variability in cell passage number The sensitivity of cells to a compound can change with increasing passage number. Use cells within a consistent and defined passage number range for all your experiments to ensure reproducibility.
"Hook effect" At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of the ternary complex is inhibited, leading to reduced degradation of the target protein.[8] If you observe a decrease in efficacy at higher concentrations, this may be the cause. It is important to perform a full dose-response curve to identify the optimal concentration range.

Quantitative Data Summary

The following table summarizes the reported potency of this compound in key cancer cell lines.

Cell LineALK Fusion ProteinParameterValue (nM)
SU-DHL-1NPM-ALKDC5011
NCI-H2228EML4-ALKDC5059
SU-DHL-1NPM-ALKIC5033

DC50 is the concentration required to degrade 50% of the target protein. IC50 is the concentration required to inhibit 50% of cell proliferation.[1][6]

Experimental Protocols

Cell Viability Assay (using CellTiter-Glo®)

This protocol is adapted from the manufacturer's instructions and is a common method for assessing cell viability after treatment with this compound.[9][10][11]

Materials:

  • Cells of interest

  • This compound

  • Appropriate cell culture medium

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed your cells in an opaque-walled multiwell plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. The volume of cell suspension per well is typically 100 µL for a 96-well plate or 25 µL for a 384-well plate.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Add the desired concentrations of this compound to the appropriate wells. Remember to include a vehicle control (medium with DMSO only).

  • Incubation with Compound: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent to each well that is equal to the volume of cell culture medium in the well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Visualizations

MS4078_Mechanism_of_Action This compound This compound Ternary_Complex Ternary Complex (ALK-MS4078-Cereblon) This compound->Ternary_Complex Binds ALK ALK Protein ALK->Ternary_Complex Cereblon Cereblon (E3 Ligase) Cereblon->Ternary_Complex Ub_ALK Ubiquitinated ALK Ternary_Complex->Ub_ALK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_ALK->Proteasome Recruitment Degradation Degraded ALK Fragments Proteasome->Degradation Degradation

Caption: Mechanism of action of this compound as a PROTAC degrader of ALK.

Experimental_Workflow A Prepare this compound Stock Solution (DMSO) D Treat Cells with Serial Dilutions of this compound A->D B Culture Cells to Logarithmic Growth Phase C Seed Cells in Multiwell Plates B->C C->D E Incubate for Desired Duration D->E F Perform Cell Viability Assay E->F G Perform Western Blot for ALK Degradation E->G H Data Analysis and Calculation of IC50/DC50 F->H G->H

Caption: General experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Guide Start High Cell Toxicity Observed? Check_Concentration Is this the first time using this cell line? Start->Check_Concentration Yes Run_Dose_Response Action: Run a dose-response experiment (1 nM - 1 µM) Check_Concentration->Run_Dose_Response Yes Check_Solvent_Control Is the vehicle control (DMSO only) also toxic? Check_Concentration->Check_Solvent_Control No Solvent_Toxicity Conclusion: Solvent toxicity is likely. Action: Lower final DMSO concentration. Check_Solvent_Control->Solvent_Toxicity Yes Check_Precipitate Is there visible precipitate in the culture medium? Check_Solvent_Control->Check_Precipitate No Precipitate_Issue Conclusion: Compound insolubility. Action: Prepare fresh dilutions, lower the final concentration. Check_Precipitate->Precipitate_Issue Yes Check_Cell_Health Are cells healthy and in logarithmic growth phase? Check_Precipitate->Check_Cell_Health No Optimize_Culture Conclusion: Suboptimal cell health. Action: Optimize cell culture conditions. Check_Cell_Health->Optimize_Culture No Further_Investigation Further investigation needed. Check_Cell_Health->Further_Investigation Yes

Caption: Troubleshooting decision tree for high cell toxicity.

References

Technical Support Center: Troubleshooting Incomplete ALK Degradation by MS4078

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting incomplete degradation of Anaplastic Lymphoma Kinase (ALK) when using the PROTAC degrader MS4078.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of the ALK protein.[1][2][3] It is a heterobifunctional molecule, meaning it has two active ends connected by a linker. One end binds to the ALK protein, and the other end binds to Cereblon (CRBN), a component of the E3 ubiquitin ligase complex.[4][5] By bringing ALK and the E3 ligase together, this compound facilitates the ubiquitination of ALK, marking it for degradation by the proteasome.[4][5]

Q2: What are the reported efficacy values for this compound?

This compound has demonstrated potent degradation of ALK fusion proteins in various cancer cell lines. Key reported values are summarized below.

Q3: In which cell lines has this compound been shown to be effective?

This compound has been shown to be effective in inducing the degradation of different ALK fusion proteins, including NPM-ALK in the anaplastic large-cell lymphoma cell line SU-DHL-1 and EML4-ALK in the non-small cell lung cancer cell line NCI-H2228.[1][6]

Q4: What is the significance of the "hook effect" in PROTAC experiments?

The "hook effect" is a phenomenon observed with PROTACs where, at very high concentrations, the degradation efficiency decreases. This is because the PROTAC molecules saturate both the target protein (ALK) and the E3 ligase (CRBN) independently, preventing the formation of the productive ternary complex (ALK-MS4078-CRBN) required for degradation. It is crucial to perform a dose-response experiment to identify the optimal concentration range for this compound that avoids this effect.

Q5: Is the degradation of ALK by this compound reversible?

Yes, the degradation of ALK mediated by this compound is reversible. Washout experiments have shown that upon removal of this compound from the cell culture medium, ALK protein levels can be restored.[4]

Troubleshooting Guide: Incomplete ALK Degradation

This guide addresses common issues that may lead to incomplete ALK degradation when using this compound.

Issue 1: Suboptimal or No ALK Degradation Observed

Possible Causes and Solutions:

  • Incorrect this compound Concentration:

    • Too Low: The concentration of this compound may be insufficient to promote the formation of the ALK-MS4078-CRBN ternary complex.

    • Too High (Hook Effect): Excess this compound can lead to the formation of binary complexes (ALK-MS4078 and this compound-CRBN), which inhibits the formation of the productive ternary complex.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for ALK degradation in your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and narrow down to the optimal range.

  • Inappropriate Treatment Duration:

    • The kinetics of PROTAC-mediated degradation can vary between cell lines.

    • Solution: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal treatment duration for maximal ALK degradation. Maximum degradation of ALK by this compound has been observed after 16 hours of treatment.[6]

  • Low Expression of Cereblon (CRBN):

    • This compound relies on the presence of the E3 ligase component CRBN to function. Low or absent CRBN expression in your cell line will result in poor or no ALK degradation.

    • Solution:

      • Check the expression level of CRBN in your cell line by Western blot or refer to publicly available databases like The Human Protein Atlas.[7] Hematologic malignancy cell lines tend to have higher CRBN expression compared to some solid tumor lines.[8]

      • If CRBN expression is low, consider using a cell line with higher endogenous CRBN levels or engineer your cells to overexpress CRBN.

  • Impaired Proteasome Function:

    • PROTAC-mediated degradation is dependent on a functional ubiquitin-proteasome system.

    • Solution:

      • As a control, pre-treat cells with a proteasome inhibitor (e.g., MG-132 or bortezomib) before adding this compound. If this compound is working, you should observe a "rescue" of ALK protein levels in the presence of the proteasome inhibitor.[4]

      • Perform a proteasome activity assay to ensure the proteasome is functional in your cell line.

  • High ALK Protein Turnover Rate:

    • If the synthesis rate of ALK is very high, it may outpace the rate of degradation induced by this compound.

    • Solution:

      • Treat cells with a protein synthesis inhibitor like cycloheximide in combination with this compound to assess the degradation rate without the confounding factor of new protein synthesis.

      • Investigate the baseline turnover rate of ALK in your specific cell line. Some ALK fusion variants may have different turnover rates.[9]

Issue 2: Inconsistent or Variable Degradation Results

Possible Causes and Solutions:

  • Cell Culture Conditions:

    • Variations in cell density, passage number, and overall cell health can impact experimental outcomes.

    • Solution: Maintain consistent cell culture practices. Ensure cells are healthy and in the logarithmic growth phase. Use cells within a defined passage number range for all experiments.

  • This compound Stock Solution Issues:

    • Degradation or inaccurate concentration of the this compound stock solution can lead to variability.

    • Solution: Store this compound stock solutions at -80°C and avoid repeated freeze-thaw cycles.[6] Prepare fresh working dilutions for each experiment from a reliable stock. Confirm the concentration and purity of your this compound.

  • Experimental Technique:

    • Inconsistent lysis, sample loading, or antibody incubation times during Western blotting can introduce variability.

    • Solution: Standardize all experimental protocols. Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading in Western blots.

Issue 3: Off-Target Effects Observed

Possible Causes and Solutions:

  • Pomalidomide-Based Off-Targets:

    • The CRBN-binding moiety of this compound is derived from pomalidomide, which is known to have its own biological activities, including the degradation of certain zinc-finger transcription factors.[10]

    • Solution:

      • Perform global proteomics analysis to identify potential off-target proteins that are degraded upon this compound treatment.

      • Use a negative control compound, such as a molecule where the CRBN-binding motif is altered to prevent E3 ligase engagement, to distinguish between ALK-degradation-specific effects and off-target effects.

Data Presentation

Table 1: In Vitro Efficacy of this compound

ParameterCell LineALK Fusion ProteinValueReference
DC50 SU-DHL-1NPM-ALK11 ± 2 nM[6][11]
NCI-H2228EML4-ALK59 ± 16 nM[6]
IC50 SU-DHL-1NPM-ALK33 ± 1 nM[2][6]
Kd -ALK19 ± 3 nM[4]

Table 2: Recommended Concentration and Time Ranges for Initial Experiments

ExperimentConcentration RangeTime Points
Dose-Response 1 nM - 10 µM16 hours
Time-Course Optimal concentration from dose-response2, 4, 8, 16, 24 hours

Experimental Protocols

1. Western Blotting for ALK Degradation

This protocol is designed to quantify the levels of ALK protein in cell lysates following treatment with this compound.

  • Materials:

    • Cell culture medium

    • This compound

    • DMSO (vehicle control)

    • Proteasome inhibitor (e.g., MG-132)

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-ALK, anti-p-ALK, anti-CRBN, anti-loading control)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Cell Seeding and Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with varying concentrations of this compound or for different durations. Include a vehicle control (DMSO) and a positive control (if available). For proteasome inhibition experiments, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding this compound.

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.

    • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

    • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Analysis: Quantify the band intensities and normalize the ALK signal to the loading control.

2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol aims to verify the formation of the ALK-MS4078-CRBN ternary complex.

  • Materials:

    • Co-IP lysis buffer (non-denaturing)

    • Primary antibody (e.g., anti-ALK or anti-CRBN)

    • Protein A/G magnetic beads

    • Wash buffer

    • Elution buffer

  • Procedure:

    • Cell Treatment and Lysis: Treat cells with this compound or DMSO for the optimal time determined previously. Lyse the cells using a non-denaturing Co-IP lysis buffer.

    • Immunoprecipitation:

      • Pre-clear the lysate by incubating with protein A/G beads.

      • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-ALK) overnight at 4°C.

      • Add protein A/G beads to pull down the antibody-protein complexes.

    • Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

    • Elution: Elute the protein complexes from the beads using an elution buffer.

    • Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against ALK and CRBN. An increased signal for CRBN in the ALK immunoprecipitate from this compound-treated cells compared to the control indicates ternary complex formation.

3. Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.

  • Materials:

    • Proteasome activity assay kit (containing a fluorogenic proteasome substrate, assay buffer, and a proteasome inhibitor)

    • Fluorometer

  • Procedure:

    • Lysate Preparation: Prepare cell lysates according to the kit manufacturer's instructions, typically using a provided lysis buffer that does not contain protease inhibitors that would interfere with the assay.

    • Assay Setup: In a 96-well plate, add cell lysate to wells with and without a specific proteasome inhibitor.

    • Substrate Addition: Add the fluorogenic proteasome substrate to all wells.

    • Measurement: Incubate the plate at 37°C and measure the fluorescence at the appropriate excitation and emission wavelengths over time using a fluorometer.

    • Analysis: Calculate the proteasome activity by subtracting the fluorescence in the inhibitor-treated wells from the total fluorescence. A significant level of proteasome activity indicates a functional proteasome.

Mandatory Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Caption: ALK signaling pathways involved in cell proliferation and survival.

MS4078_Mechanism cluster_workflow This compound Mechanism of Action This compound This compound (PROTAC) ALK ALK Protein This compound->ALK binds CRBN CRBN (E3 Ligase) This compound->CRBN binds TernaryComplex ALK-MS4078-CRBN Ternary Complex ALK->TernaryComplex CRBN->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination facilitates Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation ALK Degradation Proteasome->Degradation

Caption: Mechanism of this compound-induced ALK degradation.

Troubleshooting_Workflow Start Start: Incomplete ALK Degradation Check_Concentration Optimize this compound Concentration & Time? Start->Check_Concentration Check_CRBN Check CRBN Expression? Check_Concentration->Check_CRBN No Concentration_OK Degradation Improved Check_Concentration->Concentration_OK Yes CRBN_OK CRBN Expressed Check_CRBN->CRBN_OK Yes CRBN_Low CRBN Low/Absent Check_CRBN->CRBN_Low No Check_Proteasome Check Proteasome Function? Proteasome_OK Proteasome Active Check_Proteasome->Proteasome_OK Yes Proteasome_Inactive Proteasome Inactive Check_Proteasome->Proteasome_Inactive No Check_ALK_Turnover Assess ALK Turnover? Turnover_Normal Normal Turnover Check_ALK_Turnover->Turnover_Normal No Turnover_High High Turnover Check_ALK_Turnover->Turnover_High Yes CRBN_OK->Check_Proteasome Proteasome_OK->Check_ALK_Turnover Final_Resolution Further Investigation (e.g., Off-targets, Resistance) Turnover_Normal->Final_Resolution

References

Technical Support Center: Enhancing the Efficiency of MS4078-Mediated Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of MS4078-mediated degradation of anaplastic lymphoma kinase (ALK) fusion proteins.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Observation Potential Cause Recommended Action
Low or no ALK protein degradation Suboptimal this compound Concentration: The concentration of this compound may be too low or too high, leading to the "hook effect."[1][2][3][4]Perform a dose-response experiment to determine the optimal concentration. A typical starting range for cell-based assays is 1 nM to 1000 nM.
Insufficient Incubation Time: The duration of this compound treatment may not be long enough for effective protein degradation.Conduct a time-course experiment. Degradation of ALK fusion proteins is often observed after 16 hours of treatment.[5][6]
Poor this compound Solubility: this compound may not be fully dissolved, leading to a lower effective concentration.Ensure complete solubilization in DMSO before further dilution in culture medium. For in vivo studies, specific formulations with solvents like PEG300, Tween80, or corn oil may be necessary.[7]
Cell Line Insensitivity: The cell line being used may have low levels of Cereblon (CRBN), the E3 ligase recruited by this compound, or other factors that confer resistance.Confirm CRBN expression in your cell line. Consider using cell lines known to be sensitive to this compound, such as SU-DHL-1 (NPM-ALK) and NCI-H2228 (EML4-ALK), as positive controls.[7]
Inactive Compound: The this compound compound may have degraded due to improper storage.Store this compound as a powder at -20°C for long-term storage and protect from light. Re-dissolve and use fresh dilutions for each experiment.
High Off-Target Effects Pomalidomide-Related Off-Targets: The pomalidomide moiety of this compound can lead to the degradation of other zinc finger proteins, such as ZFP91 and SALL4.Consider using a redesigned ALK PROTAC with a modified linker attachment on the pomalidomide moiety, which has been shown to reduce off-target degradation while maintaining on-target potency.
Non-Specific Cytotoxicity: At high concentrations, this compound may induce cytotoxicity that is not related to ALK degradation.Determine the IC50 value in your cell line and use concentrations at or below this value for degradation experiments to minimize non-specific effects.
Inconsistent Results Variability in Experimental Conditions: Minor variations in cell density, passage number, or reagent preparation can lead to inconsistent outcomes.Standardize all experimental parameters, including cell seeding density, passage number, and preparation of this compound working solutions.
Use of Inappropriate Controls: Lack of proper controls can make it difficult to interpret the results.Always include a vehicle control (e.g., DMSO) and consider using a negative control compound like MS4740, which is an analog of this compound that does not degrade ALK.[6]
"Hook Effect" Observed Excessive this compound Concentration: At very high concentrations, the formation of binary complexes (this compound-ALK or this compound-CRBN) is favored over the productive ternary complex (ALK-MS4078-CRBN), leading to reduced degradation.[1][2][3][4]Perform a detailed dose-response curve to identify the optimal concentration range for degradation and avoid concentrations that lead to the hook effect. If high concentrations are necessary for other reasons, be aware of this potential artifact.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically degrade anaplastic lymphoma kinase (ALK) fusion proteins, which are drivers of certain cancers like anaplastic large-cell lymphoma and non-small cell lung cancer.[7] It is a heterobifunctional molecule that consists of a ligand that binds to ALK and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). By bringing ALK and CRBN into close proximity, this compound facilitates the ubiquitination of ALK, marking it for degradation by the proteasome.[6]

2. What are the target proteins of this compound?

This compound has been shown to effectively degrade the following ALK fusion proteins:

  • NPM-ALK in SU-DHL-1 lymphoma cells.[6][7]

  • EML4-ALK in NCI-H2228 lung cancer cells.[6][7]

3. What are the typical concentrations of this compound to use in cell culture experiments?

The optimal concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific cell line. However, based on published data, here are some effective concentrations:

Cell LineTarget ProteinDC50 (50% Degradation Concentration)IC50 (50% Inhibitory Concentration)
SU-DHL-1NPM-ALK11 nM[6][7]33 nM
NCI-H2228EML4-ALK59 nM[6][7]Less sensitive than SU-DHL-1

4. How can I enhance the in vivo efficacy of this compound?

Enhancing the in vivo efficacy of this compound can be challenging due to its suboptimal tumor targeting and potential off-target toxicities. One promising approach is the use of a targeted delivery system. For example, encapsulating this compound in human heavy chain ferritin (HFN) nanocages (HFN@this compound) has been shown to improve tumor targeting, reduce systemic toxicity, and significantly enhance anti-tumor efficacy in mouse models of ALK-positive lung cancer.

5. Are there known off-target effects of this compound?

Yes, the pomalidomide component of this compound can induce the degradation of other zinc finger proteins, notably ZFP91 and SALL4. This is a known class effect of CRBN-recruiting PROTACs. To mitigate these off-target effects, redesigned ALK PROTACs with modified linker attachments on the pomalidomide moiety have been developed. These modifications have been shown to reduce the degradation of off-target proteins while maintaining or even enhancing the degradation of ALK.

6. Is there a negative control available for this compound experiments?

Yes, a close analog of this compound, named MS4740 , has been synthesized and can be used as a negative control. MS4740 is designed to be incapable of degrading ALK fusion proteins and can help to confirm that the observed effects are due to the specific degradation of ALK by this compound.[6]

Experimental Protocols

Western Blotting for ALK Degradation

This protocol is a general guideline for assessing ALK protein degradation in cell lines treated with this compound.

  • Cell Seeding: Seed SU-DHL-1 or NCI-H2228 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 1, 3, 10, 30, 100 nM for SU-DHL-1; and 3, 10, 30, 60, 100 nM for NCI-H2228) for 16 hours.[5] Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ALK, phospho-ALK, STAT3, phospho-STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities to determine the extent of protein degradation.

Cell Viability Assay (MTT Assay)

This protocol can be used to determine the effect of this compound on cell proliferation.

  • Cell Seeding: Seed SU-DHL-1 or NCI-H2228 cells in a 96-well plate at an appropriate density.

  • This compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.001 to 1 µM) for 72 hours. Include a DMSO vehicle control.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate with shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

MS4078_Mechanism_of_Action cluster_0 This compound-mediated ALK Degradation This compound This compound Ternary_Complex Ternary Complex (ALK-MS4078-CRBN) This compound->Ternary_Complex Binds ALK ALK Fusion Protein (e.g., NPM-ALK, EML4-ALK) ALK->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Binds Ubiquitination Ubiquitination of ALK Ternary_Complex->Ubiquitination Promotes Proteasome Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation Degraded ALK Peptides Proteasome->Degradation Degrades

Caption: Mechanism of this compound-mediated ALK protein degradation.

Troubleshooting_Workflow Start Start: Low/No ALK Degradation Check_Concentration Optimize this compound Concentration (Dose-Response) Start->Check_Concentration Check_Time Optimize Incubation Time (Time-Course) Check_Concentration->Check_Time [Concentration OK] Successful_Degradation Successful ALK Degradation Check_Concentration->Successful_Degradation [Optimized] Check_Solubility Verify this compound Solubility Check_Time->Check_Solubility [Time OK] Check_Time->Successful_Degradation [Optimized] Check_Cell_Line Confirm Cell Line Sensitivity (CRBN expression) Check_Solubility->Check_Cell_Line [Solubility OK] Check_Solubility->Successful_Degradation [Resolved] Check_Compound Check Compound Integrity Check_Cell_Line->Check_Compound [Cell Line OK] Check_Cell_Line->Successful_Degradation [Confirmed] Check_Compound->Successful_Degradation [Compound OK]

Caption: Troubleshooting workflow for low or no ALK degradation.

References

Validation & Comparative

Validating MS4078-Induced ALK Degradation by Western Blot: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of MS4078, a potent Anaplastic Lymphoma Kinase (ALK) degrader, with other alternative ALK-targeting compounds. This guide includes supporting experimental data, detailed protocols for validation via Western blot, and visualizations of the associated signaling pathways and experimental workflows.

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the ALK protein, a key driver in several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.[1] Unlike traditional kinase inhibitors that only block the protein's activity, PROTACs like this compound facilitate the complete removal of the target protein from the cell.[1][2] This guide will delve into the experimental validation of this degradation, comparing this compound's efficacy with other ALK degraders.

ALK Signaling and this compound Mechanism of Action

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal translocations, drives downstream signaling pathways promoting cell proliferation, survival, and growth.[3][4][5] Key pathways activated by oncogenic ALK fusions include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[6]

This compound functions as a heterobifunctional molecule. One end binds to the ALK protein, while the other recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][7] This proximity induces the ubiquitination of ALK, marking it for degradation by the proteasome.[1] This mechanism of action is distinct from that of ALK tyrosine kinase inhibitors (TKIs), which only block the kinase function.[8]

ALK_Signaling_and_MS4078_MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathways Downstream Signaling Pathways ALK ALK Receptor Tyrosine Kinase RAS_MAPK RAS-MAPK Pathway ALK->RAS_MAPK PI3K_AKT PI3K-AKT Pathway ALK->PI3K_AKT JAK_STAT JAK-STAT Pathway ALK->JAK_STAT Proteasome Proteasome ALK->Proteasome Degradation Proliferation Cell Proliferation, Survival, and Growth RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation This compound This compound This compound->ALK Binds to ALK CRBN Cereblon (CRBN) E3 Ligase This compound->CRBN Recruits CRBN CRBN->ALK Ubiquitination Ub Ubiquitin Western_Blot_Workflow start Start: Cancer Cell Culture (e.g., SU-DHL-1, NCI-H2228) treatment Treatment with ALK Degrader (e.g., this compound) and Controls start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE for Protein Separation quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking Non-specific Binding Sites transfer->blocking primary_ab Incubation with Primary Antibody (anti-ALK) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Signal Detection secondary_ab->detection analysis Data Analysis: Quantify Band Intensity detection->analysis end End: Validation of ALK Degradation analysis->end

References

A Comparative Guide to ALK-Targeting PROTAC Degraders: MS4078 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continuously evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality to overcome the limitations of traditional small-molecule inhibitors. This guide provides a comparative analysis of MS4078, a notable Anaplastic Lymphoma Kinase (ALK) PROTAC degrader, and other emerging ALK-targeting PROTACs. By presenting key experimental data, detailed methodologies, and visual representations of underlying mechanisms, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.

Mechanism of Action: A Shared Strategy of Induced Degradation

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). They consist of three key components: a ligand that binds to the target protein (in this case, ALK), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation brings the E3 ligase in close proximity to the ALK protein, leading to its ubiquitination and subsequent degradation by the proteasome.

This compound, and its close analog MS4077, are exemplary ALK PROTACs that utilize the Cereblon (CRBN) E3 ligase for their degradative action.[1][2] The fundamental mechanism involves the formation of a ternary complex between the ALK fusion protein, the PROTAC molecule, and the CRBN E3 ligase complex.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC (e.g., this compound) ALK ALK Protein PROTAC->ALK Binds CRBN CRBN E3 Ligase PROTAC->CRBN Recruits TC_PROTAC PROTAC TC_ALK ALK TC_CRBN CRBN Ub Ubiquitin Ub->TC_ALK Proteasome Proteasome Degraded_ALK Degraded ALK Peptides Proteasome->Degraded_ALK TC_ALK->Proteasome Degradation TC_ALK->TC_PROTAC TC_PROTAC->TC_CRBN TC_CRBN->Ub Ubiquitination

Figure 1: General Mechanism of Action for an ALK PROTAC Degrader. This diagram illustrates the formation of a ternary complex between the ALK protein, the PROTAC molecule, and an E3 ligase (e.g., CRBN), leading to the ubiquitination and subsequent proteasomal degradation of ALK.

Performance Comparison of ALK PROTAC Degraders

The efficacy of PROTACs is evaluated based on several key parameters, including their degradation efficiency (DC50 and Dmax) and their anti-proliferative activity (IC50). The following tables summarize the available quantitative data for this compound and other notable ALK PROTACs.

Degrader Warhead E3 Ligase Ligand Cell Line ALK Fusion Protein DC50 (nM) Dmax IC50 (nM) Reference
This compound CeritinibPomalidomide (CRBN)SU-DHL-1NPM-ALK11 ± 2>90% at 100 nM33 ± 1[3][4]
NCI-H2228EML4-ALK59 ± 16>90% at 100 nM-[3]
MS4077 CeritinibPomalidomide (CRBN)SU-DHL-1NPM-ALK3 ± 1>90% at 100 nM46 ± 4[1][5]
NCI-H2228EML4-ALK34 ± 9>90% at 100 nM-[1]
SIAIS117 BrigatinibVHL-1 (VHL)SR-Degrades at 50 nMNot Reported1.7[6]
H2228EML4-ALKDegrades at 50 nMNot Reported46[6]
Compound 17 AlectinibPomalidomide (CRBN)Karpas 299NPM-ALKNot ReportedSustained in vivoPotent[7]

Note: DC50 represents the concentration required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved. IC50 is the concentration that inhibits 50% of cell proliferation. "-" indicates data not reported in the cited sources.

Downstream Signaling Inhibition

The degradation of ALK protein by PROTACs leads to the inhibition of its downstream signaling pathways, which are crucial for cancer cell survival and proliferation. A key pathway affected is the JAK/STAT signaling cascade.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition PROTAC-mediated Degradation ALK_receptor ALK Receptor Tyrosine Kinase STAT3 STAT3 ALK_receptor->STAT3 Phosphorylation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Activation Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression Transcription Regulation PROTAC This compound / Other ALK PROTACs PROTAC->ALK_receptor Degrades

Figure 2: ALK Signaling Pathway and its Inhibition by PROTACs. This diagram shows the activation of the STAT3 signaling pathway by ALK and how ALK PROTACs, by degrading the ALK receptor, can block this downstream signaling, thereby inhibiting cancer cell proliferation and survival.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of ALK PROTAC degraders, detailed experimental protocols are essential. Below are methodologies for key assays cited in the evaluation of this compound and other ALK PROTACs.

Western Blotting for ALK Degradation

This protocol is used to quantify the extent of ALK protein degradation following treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Culture ALK-positive cancer cell lines (e.g., SU-DHL-1 for NPM-ALK, NCI-H2228 for EML4-ALK) in appropriate media and conditions.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with a range of concentrations of the ALK PROTAC degrader or DMSO (vehicle control) for a specified time (e.g., 16-24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate in microcentrifuge tubes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Run the gel to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for ALK (and downstream targets like p-STAT3 and total STAT3, as well as a loading control like GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the ALK protein levels to the loading control.

  • Calculate DC50 and Dmax values from the dose-response curves.

Cell Viability Assay

This assay measures the effect of the PROTAC degrader on the proliferation and viability of cancer cells.

1. Cell Seeding:

  • Seed ALK-positive cells in 96-well plates at an appropriate density.

  • Allow the cells to attach and grow for 24 hours.

2. Compound Treatment:

  • Treat the cells with a serial dilution of the ALK PROTAC degrader. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

3. Viability Measurement:

  • Use a commercial cell viability reagent such as CellTiter-Glo® (Promega) or MTT.

  • For CellTiter-Glo®: Add the reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and measure luminescence using a plate reader.

  • For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals and measure the absorbance at 570 nm.

4. Data Analysis:

  • Plot the cell viability (as a percentage of the control) against the log of the compound concentration.

  • Calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

In Vivo Xenograft Model for Efficacy Studies

This protocol outlines a general procedure for evaluating the in vivo efficacy of an ALK PROTAC degrader in a mouse model.

1. Animal Model:

  • Use immunodeficient mice (e.g., nude or SCID mice).

  • Subcutaneously inject ALK-positive cancer cells (e.g., H3122 or Karpas 299) into the flank of each mouse.[7][8]

2. Tumor Growth and Grouping:

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

3. Dosing and Administration:

  • Prepare the ALK PROTAC degrader in a suitable vehicle for administration (e.g., intraperitoneal injection or oral gavage).

  • Administer the compound to the treatment group at a predetermined dose and schedule (e.g., daily or every other day).[7][8]

  • Administer the vehicle to the control group.

4. Monitoring:

  • Measure tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • Monitor the general health and behavior of the animals.

5. Endpoint and Analysis:

  • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

  • Excise the tumors, weigh them, and process them for further analysis (e.g., western blotting to confirm ALK degradation, immunohistochemistry).

  • Compare the tumor growth inhibition between the treatment and control groups to evaluate the efficacy of the PROTAC.

Conclusion

This compound and its analogs have demonstrated potent and selective degradation of ALK fusion proteins, leading to the inhibition of downstream signaling and cancer cell proliferation. The comparative data presented in this guide highlights the promising therapeutic potential of ALK-targeting PROTACs. As the field continues to advance, the development of degraders with improved pharmacokinetic properties and the ability to overcome resistance mechanisms will be crucial. The detailed experimental protocols provided herein serve as a valuable resource for researchers dedicated to the preclinical evaluation and advancement of this innovative class of anti-cancer agents.

References

The Specificity of MS4078: A Comparative Guide to ALK-Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase whose aberrant fusion proteins, such as NPM-ALK and EML4-ALK, are critical drivers in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma. Therapeutic strategies have evolved from traditional kinase inhibition to targeted protein degradation. This guide provides an objective comparison of MS4078, an ALK-targeting Proteolysis Targeting Chimera (PROTAC), against conventional ALK tyrosine kinase inhibitors (TKIs), focusing on specificity, mechanism, and performance, supported by experimental data.

Mechanism of Action: Inhibition vs. Degradation

Conventional ALK inhibitors are ATP-competitive small molecules that block the kinase's catalytic activity, thereby inhibiting downstream signaling. In contrast, this compound operates via a distinct mechanism. As a PROTAC, it acts as a molecular bridge between ALK and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity triggers the ubiquitination of ALK, marking it for destruction by the cell's proteasome. This approach eliminates the entire scaffold protein, offering a potential advantage against resistance mechanisms involving kinase-independent functions or protein overexpression.

PROTAC Mechanism of Action cluster_0 This compound PROTAC cluster_1 Cellular Machinery This compound This compound ALK_bind ALK Warhead (Ceritinib-based) CRBN_ligand E3 Ligase Ligand (Pomalidomide-based) ALK ALK Protein This compound->ALK Binds CRBN CRL4-CRBN E3 Ligase This compound->CRBN Linker Linker ALK_bind->Linker Linker->CRBN_ligand Proteasome Proteasome ALK->Proteasome Degradation CRBN->ALK Ubiquitination Ub Ubiquitin

Figure 1. Mechanism of this compound-induced ALK degradation.

On-Target Potency

This compound demonstrates high binding affinity and potent degradation activity against ALK fusion proteins in relevant cancer cell lines. Its performance is measured by its binding affinity (Kd), the concentration required to degrade 50% of the target protein (DC50), and the concentration required to inhibit 50% of cell proliferation (IC50).

Parameter Cell Line Value Description Reference
Binding Affinity (Kd) -19 - 37 nMAffinity of this compound to ALK protein.[1]
Degradation (DC50) SU-DHL-1 (NPM-ALK)11 ± 2 nMConcentration for 50% ALK protein degradation after 16h.[2][3][4]
Degradation (DC50) NCI-H2228 (EML4-ALK)59 ± 16 nMConcentration for 50% ALK protein degradation after 16h.[2][4]
Growth Inhibition (IC50) SU-DHL-133 ± 1 nMConcentration for 50% inhibition of cell proliferation after 3 days.[1][2][4]

Comparative Analysis with ALK Kinase Inhibitors

While PROTACs are evaluated by their degradation efficiency (DC50), TKIs are assessed by their inhibitory concentration (IC50) against the kinase's activity. The following table compares the on-target potency of this compound with leading FDA-approved ALK TKIs.

Compound Class Target IC50 (nM) Key Features Reference
This compound PROTACALK33 (Cell Proliferation)Degrades ALK protein; potential to overcome TKI resistance.[2][4]
Crizotinib 1st Gen TKIALK, ROS1, MET~20-60First-generation inhibitor; less effective against brain metastases.[5][6]
Ceritinib 2nd Gen TKIALK, ROS1, IGF-1R0.15~20-fold more potent than Crizotinib against ALK.[1][5][6]
Alectinib 2nd Gen TKIALK, RET1.9Highly selective; effective against brain metastases and some TKI-resistant mutations.[5][6]
Lorlatinib 3rd Gen TKIALK, ROS1~1Broad activity against ALK resistance mutations, including G1202R; high CNS penetration.[5][7]

Specificity and Off-Target Profile

The specificity of a targeted therapeutic is paramount for minimizing toxicity. While this compound is highly specific for ALK via its "warhead" component (derived from ceritinib), its "recruiter" component introduces a different set of potential liabilities.

This compound Off-Target Effects: this compound utilizes a pomalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase. Pomalidomide and related compounds are known to induce the degradation of endogenous zinc-finger (ZF) transcription factors. Global proteomic and targeted studies have confirmed that this compound can induce the off-target degradation of several ZF proteins, including ZFP91 and SALL4 , a protein associated with teratogenicity. This off-target activity is independent of ALK binding and is a class effect of the E3 ligase recruiter.

ALK TKI Off-Target Effects: The off-target profiles of ALK TKIs are primarily related to cross-reactivity with other kinases.

  • Crizotinib: Also potently inhibits MET and ROS1.[6]

  • Ceritinib: Inhibits IGF-1R and InsR at concentrations 5-11 fold higher than its ALK IC50.[1][6]

  • Alectinib: Considered highly selective for ALK, with activity against RET but not IGF-1R or ROS1.[6]

Improving Specificity: To address the off-target degradation profile of this compound, re-engineered ALK PROTACs have been developed. By modifying the exit vector on the pomalidomide ligand, researchers created analogs (e.g., dALK-10) that exhibit dramatically reduced off-target ZF degradation while maintaining or even enhancing on-target ALK degradation and anti-proliferative potency.

Experimental Methodologies

Assessing the efficacy and specificity of an ALK degrader like this compound involves distinct experimental workflows compared to traditional inhibitors.

PROTAC Evaluation Workflow cluster_wb cluster_via start Treat ALK+ Cancer Cells with this compound (Dose-Response) lysis Cell Lysis & Protein Quantification (e.g., BCA Assay) start->lysis wb Western Blot Analysis lysis->wb Protein Lysate viability Cell Viability Assay (e.g., CellTiter-Glo) lysis->viability Parallel Plate wb_alk Probe for Total ALK (Assess Degradation - DC50) wb->wb_alk via_ic50 Measure Luminescence (Determine IC50) viability->via_ic50 wb_palk Probe for Phospho-ALK (Assess Pathway Inhibition) wb_loading Probe for Loading Control (e.g., GAPDH, Actin)

Figure 2. Experimental workflow for evaluating this compound.
Protocol 1: Western Blot for ALK Degradation and Phosphorylation

This protocol is used to quantify the reduction in total ALK protein levels and the inhibition of its downstream signaling.

  • Sample Preparation: Culture ALK-positive cells (e.g., SU-DHL-1) and treat with a dose range of this compound for a specified time (e.g., 16 hours).

  • Cell Lysis: Wash cells with cold 1X PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect lysate, and centrifuge to pellet debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins by size on a 4-12% polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[8] For phospho-antibodies, BSA is recommended.[8]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking with primary antibodies diluted in blocking buffer. Use antibodies specific for:

    • Total ALK (to measure degradation)

    • Phospho-ALK (e.g., pALK-Y1604) (to measure pathway inhibition)[9]

    • A loading control (e.g., GAPDH, β-Actin)

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an Enhanced Chemiluminescence (ECL) substrate and visualize bands using a digital imager. Quantify band intensity relative to the loading control to determine the DC50.

Protocol 2: Cell Viability (CellTiter-Glo®) Assay

This assay measures ATP levels as an indicator of metabolically active, viable cells to determine the IC50 of the compound.

  • Cell Seeding: Seed ALK-positive cells in an opaque-walled 96-well or 384-well plate and allow them to adhere or stabilize.

  • Compound Treatment: Treat cells with a serial dilution of this compound and incubate for the desired period (e.g., 72 hours). Include wells with untreated cells (positive control) and media only (background).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.[6][10]

  • Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[6][10]

  • Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[10] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][10]

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Analysis: After subtracting the background, normalize the data to the untreated control. Plot the results as percent viability versus log[concentration] and fit a dose-response curve to calculate the IC50 value.

Conclusion

This compound is a potent and effective degrader of the ALK oncoprotein, operating through a distinct PROTAC mechanism that offers an alternative to traditional kinase inhibition. Its specificity for ALK is high, driven by a ceritinib-based warhead. However, its use of a pomalidomide-based Cereblon ligand introduces a predictable off-target liability, leading to the degradation of specific zinc-finger proteins. This contrasts with ALK TKIs, whose off-target effects are typically kinase-based.

For researchers, the choice of tool compound depends on the biological question. This compound is invaluable for studying the consequences of complete ALK protein elimination. However, for applications requiring the highest degree of specificity, re-engineered PROTACs that mitigate the ZF-related off-targets should be considered. The comparison with TKIs highlights a fundamental trade-off in therapeutic strategy: inhibiting a single enzymatic function versus removing the entire protein scaffold, each with a unique efficacy and off-target profile.

References

Navigating the Specificity of ALK Degraders: A Comparative Analysis of MS4078 and its More Targeted Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the targeted degradation of anaplastic lymphoma kinase (ALK), the selectivity of proteolysis-targeting chimeras (PROTACs) is a critical determinant of their therapeutic potential. This guide provides a comparative analysis of the ALK PROTAC MS4078 and its re-engineered, next-generation alternatives, dALK-2 and dALK-10, with a focus on their cross-reactivity, or more accurately, their on- and off-target degradation profiles.

This compound is a potent PROTAC designed to degrade the ALK oncoprotein by hijacking the Cereblon E3 ubiquitin ligase.[1][2][3] While effective in depleting cellular ALK levels and inhibiting the growth of ALK-dependent cancer cells, concerns regarding its off-target effects, particularly the degradation of zinc-finger (ZF) proteins, have prompted the development of more specific alternatives.[1][4] This guide presents a side-by-side comparison of this compound with dALK-2 and dALK-10, two analogs designed to minimize off-target degradation while retaining or enhancing on-target potency.[1]

Comparative Analysis of On-Target and Off-Target Activity

The following table summarizes the key performance metrics of this compound, dALK-2, and dALK-10 based on available experimental data. This data highlights the improved selectivity profile of the redesigned PROTACs.

MoleculeTarget ProteinOn-Target Degradation (DC50)Key Off-Target Proteins DegradedCell Viability (EC50)
This compound ALK11 nM (SU-DHL-1 cells)[5]ZNF517, ZNF654, ZNF276, ZNF653, PATZ1, SALL4[1]33 nM (SU-DHL-1 cells)[6]
dALK-2 ALKNot explicitly quantified, but effectiveDramatically reduced affinity for ZNF517, ZNF654, ZNF276, ZNF653, and PATZ1[1]Lower than this compound[1]
dALK-10 ALKEffective degradation of ALK[1]Did not induce degradation of SALL4[1]Lower than this compound[1]

Experimental Methodologies

The data presented in this guide is based on a series of key experiments designed to characterize the activity and selectivity of PROTACs. Detailed protocols for these assays are provided below.

Global Proteomics for Off-Target Analysis

This method is crucial for identifying the full spectrum of proteins degraded by a PROTAC, thus revealing its selectivity.

  • Cell Culture and Treatment: KELLY or SU-DHL-1 cells are cultured to a suitable density and then treated with the PROTAC of interest (e.g., 100 nM of this compound or dALK-10) or a vehicle control (DMSO) for a specified period (e.g., 24 hours).[1]

  • Cell Lysis and Protein Digestion: Cells are harvested and lysed. The protein concentration is determined, and equal amounts of protein from each sample are subjected to enzymatic digestion (typically with trypsin) to generate peptides.

  • Tandem Mass Tag (TMT) Labeling: Peptides from each condition are labeled with isobaric TMT reagents, allowing for multiplexed analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is analyzed by LC-MS/MS. The mass spectrometer quantifies the relative abundance of each protein across the different treatment conditions.

  • Data Analysis: The data is processed to identify proteins that show a significant decrease in abundance in the PROTAC-treated samples compared to the control. These are considered potential off-targets.

Western Blotting for On-Target Degradation and Pathway Analysis

Western blotting is a standard technique to confirm the degradation of the target protein and to assess the impact on downstream signaling pathways.

  • Cell Treatment and Lysis: SU-DHL-1 or NCI-H2228 cells are treated with varying concentrations of the PROTAC for a set time (e.g., 16 hours).[6] Cells are then lysed to extract total protein.

  • SDS-PAGE and Protein Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target protein (e.g., ALK), phosphorylated downstream signaling proteins (e.g., phospho-STAT3), and a loading control (e.g., β-actin).

  • Detection: Following incubation with a secondary antibody conjugated to a reporter enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified to determine the extent of protein degradation.

Cell Viability Assay

This assay measures the effect of the PROTAC on the proliferation and survival of cancer cells.

  • Cell Seeding: SU-DHL-1 or other ALK-dependent cancer cells are seeded in 96-well plates.[6]

  • Compound Treatment: The cells are treated with a range of concentrations of the PROTAC for a specified duration (e.g., 72 hours).[6]

  • Viability Measurement: A reagent such as CellTiter-Glo® (which measures ATP levels) or MTT is added to the wells. The signal, which is proportional to the number of viable cells, is measured using a plate reader.

  • Data Analysis: The data is used to generate dose-response curves and calculate the EC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Visualizing the Path to Specificity

The development of more specific ALK PROTACs like dALK-2 and dALK-10 represents a rational design approach to mitigate the off-target effects observed with the parent molecule, this compound. This iterative process of design, synthesis, and testing is fundamental to the development of safer and more effective targeted protein degraders.

PROTAC_Development_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Analysis & Selection Initial_PROTAC Initial PROTAC (this compound) Redesigned_PROTACs Redesigned PROTACs (dALK-2, dALK-10) Initial_PROTAC->Redesigned_PROTACs Rational Design to Reduce Off-Target Binding On_Target_Assay On-Target Degradation (Western Blot) Redesigned_PROTACs->On_Target_Assay Off_Target_Assay Off-Target Profiling (Global Proteomics) Redesigned_PROTACs->Off_Target_Assay Cell_Viability Cell Viability Assay Redesigned_PROTACs->Cell_Viability Data_Analysis Comparative Data Analysis On_Target_Assay->Data_Analysis Off_Target_Assay->Data_Analysis Cell_Viability->Data_Analysis Lead_Candidate Lead Candidate with Improved Specificity Data_Analysis->Lead_Candidate

Caption: Workflow for developing improved PROTACs.

The signaling pathway downstream of ALK that is inhibited by these PROTACs is also a key aspect of their mechanism of action.

ALK_Signaling_Pathway ALK ALK Fusion Protein Proteasome Proteasome ALK->Proteasome Ubiquitination & Degradation STAT3 STAT3 ALK->STAT3 activates This compound This compound / dALK This compound->ALK binds CRBN Cereblon (E3 Ligase) This compound->CRBN recruits pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation Proliferation Cell Proliferation & Survival pSTAT3->Proliferation promotes

Caption: ALK signaling and PROTAC-mediated degradation.

References

MS4078: A PROTAC-Based Approach to Combat ALK Inhibitor Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in targeted cancer therapy, MS4078, a Proteolysis Targeting Chimera (PROTAC), demonstrates a novel mechanism to overcome resistance to conventional Anaplastic Lymphoma Kinase (ALK) inhibitors. By hijacking the cell's natural protein disposal system, this compound targets and degrades the ALK fusion protein, offering a potential therapeutic strategy for patients who have developed resistance to existing treatments.

This guide provides a comparative analysis of this compound's efficacy against established ALK inhibitors, supported by experimental data and detailed protocols for researchers in oncology and drug development.

Overcoming the Challenge of ALK Inhibitor Resistance

Anaplastic Lymphoma Kinase (ALK) gene rearrangements are key oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other malignancies. While ALK tyrosine kinase inhibitors (TKIs) like crizotinib, alectinib, brigatinib, and lorlatinib have shown significant clinical benefit, the emergence of acquired resistance mutations within the ALK kinase domain, such as the gatekeeper mutation L1196M and the solvent front mutation G1202R, ultimately limits their long-term efficacy.[1][2][3]

This compound operates on a fundamentally different principle than traditional inhibitors. Instead of merely blocking the kinase activity of ALK, it acts as a molecular bridge, bringing the ALK protein into proximity with the E3 ubiquitin ligase cereblon.[4][5] This triggers the ubiquitination and subsequent degradation of the ALK protein by the proteasome, effectively eliminating the oncogenic driver from the cancer cell.[4][5]

Comparative Efficacy of this compound and ALK Inhibitors

While direct comparative data of this compound in a comprehensive panel of ALK inhibitor-resistant cell lines is not yet publicly available, its efficacy in ALK-positive, inhibitor-sensitive cell lines has been established. This compound potently induces the degradation of the NPM-ALK and EML4-ALK fusion proteins and inhibits cell proliferation in SU-DHL-1 and NCI-H2228 cell lines, respectively.[4][5]

The potential of the PROTAC approach to overcome resistance is highlighted by studies on other ALK degraders. For instance, a brigatinib-based PROTAC has been shown to degrade ALK with the highly resistant G1202R mutation. Furthermore, another novel ALK PROTAC, WZH-17-002, demonstrated efficacy against the formidable G1202R/L1196M compound mutation, which is resistant to the third-generation inhibitor lorlatinib.[6]

The following tables summarize the reported efficacy of conventional ALK inhibitors against various resistant mutations, providing a benchmark for the evaluation of novel agents like this compound.

Table 1: Comparative Efficacy (IC50, nM) of ALK Inhibitors in Resistant Cell Lines

Cell LineALK MutationCrizotinibAlectinibCeritinibBrigatinibLorlatinib
H3122EML4-ALK v1 (WT)96[7][8]33[7][8]---
H3122-CR1L1196M>1000[9]----
H3122-CR3G1269A-----
Ba/F3L1196M80.21[10]-9.36[10]--
Ba/F3G1202R----~90[11]
Ba/F3I1171N----~90[11]
Ba/F3G1202R+L1196M---->1000[11]

Note: "-" indicates data not available in the reviewed sources. Data is compiled from multiple studies and experimental conditions may vary.

Table 2: Degradation and Proliferation Inhibition of this compound in Sensitive Cell Lines

Cell LineALK Fusion ProteinThis compound DC50 (nM)This compound IC50 (nM)
SU-DHL-1NPM-ALK11[4][5]33[4]
NCI-H2228EML4-ALK59[4][5]-

DC50: 50% degradation concentration; IC50: 50% inhibitory concentration.[4][5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and the experimental procedures used to evaluate its efficacy, the following diagrams are provided.

MS4078_Mechanism_of_Action This compound Mechanism of Action cluster_0 This compound (PROTAC) cluster_1 Cellular Machinery This compound This compound Warhead ALK Warhead This compound->Warhead binds Linker Linker This compound->Linker E3_Ligand E3 Ligase Ligand (Cereblon) This compound->E3_Ligand binds ALK ALK Fusion Protein Warhead->ALK targets CRBN Cereblon (E3 Ligase) E3_Ligand->CRBN recruits Proteasome 26S Proteasome ALK->Proteasome is degraded by Ub Ubiquitin CRBN->Ub transfers Ub->ALK tags for degradation Amino Acids Amino Acids Proteasome->Amino Acids results in

Caption: Mechanism of action of this compound as an ALK PROTAC degrader.

Experimental_Workflow Experimental Workflow for Efficacy Evaluation cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis start Start with ALK+ cell lines culture Culture cells in appropriate medium start->culture seed Seed cells in 96-well plates culture->seed treat Treat with serial dilutions of this compound or inhibitors seed->treat incubate Incubate for specified time (e.g., 72h) treat->incubate viability Cell Viability Assay (MTT / CellTiter-Glo) incubate->viability western Western Blot (for protein degradation) incubate->western measure_via Measure absorbance/ luminescence viability->measure_via measure_wb Quantify protein bands western->measure_wb calc_ic50 Calculate IC50 values measure_via->calc_ic50 calc_dc50 Calculate DC50 values measure_wb->calc_dc50

Caption: General experimental workflow for evaluating this compound efficacy.

Experimental Protocols

Cell Culture

ALK-positive human anaplastic large cell lymphoma (SU-DHL-1) and non-small cell lung cancer (NCI-H2228) cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or other ALK inhibitors for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated using non-linear regression analysis.

Western Blotting for ALK Degradation
  • Cell Lysis: Cells are treated with this compound for the desired time points, then washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against ALK and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the ALK band is normalized to the loading control, and the half-maximal degradation concentration (DC50) is calculated.

Conclusion

This compound represents a promising therapeutic strategy for overcoming resistance to conventional ALK inhibitors. Its unique mechanism of action, which leads to the targeted degradation of the ALK oncoprotein, has the potential to be effective against a broader range of resistance mutations. While further preclinical studies are needed to directly compare the efficacy of this compound against a comprehensive panel of ALK inhibitor-resistant cell lines, the initial data in sensitive lines and the success of other ALK PROTACs in resistant models provide a strong rationale for its continued development. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers working to advance the next generation of targeted therapies for ALK-driven cancers.

References

A Comparative Analysis of ALK-Targeting PROTACs: MS4078 and MS4077

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent Anaplastic Lymphoma Kinase (ALK) targeting Proteolysis Targeting Chimeras (PROTACs), MS4078 and MS4077. This document summarizes their performance based on available experimental data, outlines the methodologies for key experiments, and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound and MS4077

This compound and MS4077 are novel heterobifunctional molecules designed to induce the degradation of oncogenic ALK fusion proteins.[1] Both molecules function as PROTACs, which are engineered to bring a target protein (in this case, ALK) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1] This mechanism of action offers a distinct therapeutic strategy compared to traditional kinase inhibitors. Both this compound and MS4077 utilize a derivative of the ALK inhibitor ceritinib to bind to ALK and a ligand for the Cereblon (CRBN) E3 ligase, connected via different linkers.[1]

Quantitative Performance Analysis

The following tables summarize the key in vitro performance metrics of this compound and MS4077 in two different cancer cell lines: SU-DHL-1 (anaplastic large-cell lymphoma) and NCI-H2228 (non-small cell lung cancer).

Table 1: Binding Affinity and Degradation Efficiency

CompoundTarget Binding (Kd, nM)DC50 in SU-DHL-1 (nM)DC50 in NCI-H2228 (nM)
This compound 1911 ± 259 ± 16
MS4077 373 ± 134 ± 9

DC50 (50% degradation concentration) values were determined after a 16-hour treatment.[2][3]

Table 2: Inhibition of Cell Proliferation

CompoundIC50 in SU-DHL-1 (nM)
This compound 33 ± 1
MS4077 46 ± 4

IC50 (50% inhibitory concentration) values were determined after a 3-day treatment.[2][3]

Signaling Pathway and Mechanism of Action

This compound and MS4077 induce the degradation of ALK fusion proteins, thereby inhibiting downstream signaling pathways crucial for cancer cell survival and proliferation. The primary pathway affected is the STAT3 signaling cascade.

ALK_Signaling_Pathway ALK Signaling and PROTAC Mechanism cluster_PROTAC PROTAC-Mediated Degradation cluster_Signaling Downstream Signaling MS4078_MS4077 This compound / MS4077 ALK ALK Fusion Protein MS4078_MS4077->ALK CRBN Cereblon (E3 Ligase) MS4078_MS4077->CRBN ALK_Active Active ALK Dimer Proteasome 26S Proteasome ALK->Proteasome Degradation CRBN->ALK Ubiquitination Ub Ubiquitin Degraded_ALK Degraded ALK Fragments Proteasome->Degraded_ALK STAT3 STAT3 ALK_Active->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression

Caption: Mechanism of ALK degradation by this compound/MS4077 and inhibition of downstream STAT3 signaling.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative analysis. These protocols are based on the procedures described in the primary literature.

Cell Culture
  • SU-DHL-1 Cells: These suspension cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4][5] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • NCI-H2228 Cells: These adherent cells are also cultured in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO2 incubator.

Western Blotting for ALK Degradation and STAT3 Phosphorylation

This experiment quantifies the levels of ALK protein and the phosphorylation status of its downstream target, STAT3.

Western_Blot_Workflow Cell_Treatment 1. Treat cells with This compound or MS4077 (16 hours) Lysis 2. Lyse cells and quantify protein Cell_Treatment->Lysis SDS_PAGE 3. Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer 4. Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking 5. Block membrane (5% non-fat milk) Transfer->Blocking Primary_Ab 6. Incubate with primary antibodies (anti-ALK, anti-p-STAT3, anti-STAT3, anti-Actin) overnight at 4°C Blocking->Primary_Ab Secondary_Ab 7. Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detection 8. Detect with ECL and image Secondary_Ab->Detection Analysis 9. Quantify band intensity Detection->Analysis

Caption: Workflow for Western blot analysis of protein degradation and phosphorylation.

Detailed Protocol:

  • Cell Treatment: Seed SU-DHL-1 or NCI-H2228 cells and treat with varying concentrations of this compound or MS4077 for 16 hours.

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., rabbit anti-ALK, rabbit anti-phospho-STAT3 (Tyr705), rabbit anti-STAT3, and mouse anti-β-actin) overnight at 4°C. After washing with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection kit and an appropriate imaging system.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell proliferation by quantifying ATP, an indicator of metabolically active cells.[3]

Detailed Protocol:

  • Cell Seeding: Seed SU-DHL-1 cells in 96-well opaque plates at a density of 5,000 cells per well in triplicate.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or MS4077 for 3 days.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells. Data is then analyzed to determine the IC50 values.

Conclusion

Both this compound and MS4077 are potent degraders of ALK fusion proteins, leading to the inhibition of cancer cell proliferation. MS4077 demonstrates a more potent degradation of ALK in both SU-DHL-1 and NCI-H2228 cell lines, as indicated by its lower DC50 values.[3] Conversely, this compound shows slightly better efficacy in inhibiting the proliferation of SU-DHL-1 cells, reflected in its lower IC50 value.[2] The choice between these two PROTACs may depend on the specific research or therapeutic context, with considerations for degradation kinetics versus anti-proliferative effects. The provided data and protocols serve as a valuable resource for researchers in the field of targeted protein degradation and cancer drug development.

References

A Comparative Guide to Validating the Downstream Signaling Effects of MS4078, an ALK-Targeting PROTAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MS4078, a Proteolysis Targeting Chimera (PROTAC) designed to degrade Anaplastic Lymphoma Kinase (ALK), against alternative therapeutic strategies. We present supporting experimental data and detailed protocols to validate its downstream signaling effects, offering a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound: A Novel Mechanism of Action

This compound is not a traditional kinase inhibitor but a heterobifunctional degrader. It operates by hijacking the cell's natural protein disposal system. One end of the this compound molecule binds to the ALK protein, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase[1][2][3]. This proximity induces the ubiquitination of ALK, marking it for degradation by the 26S proteasome[3]. This mechanism eliminates the entire ALK protein, including its potential scaffolding functions, offering a distinct advantage over simple enzymatic inhibition[3].

Oncogenic ALK fusion proteins, such as Nucleophosmin-ALK (NPM-ALK) and Echinoderm microtubule-associated protein-like 4-ALK (EML4-ALK), are key drivers in several cancers, including anaplastic large-cell lymphoma and non-small cell lung cancer[3][4]. These fusion proteins activate downstream signaling pathways, most notably the STAT3 pathway, promoting cell proliferation and survival[2][4][5]. By degrading the ALK protein, this compound effectively shuts down this oncogenic signaling cascade[2][3].

Comparative Efficacy of this compound

The performance of this compound is best understood when compared against traditional ALK inhibitors and essential negative controls. The parent inhibitor (e.g., Ceritinib) can block the kinase activity of ALK but does not eliminate the protein. A non-degrading analog (e.g., MS4740) serves as a crucial control to demonstrate that the biological effects of this compound are due to protein degradation, not merely inhibition[3][6].

Table 1: In Vitro Degradation and Anti-Proliferative Activity
CompoundTarget(s)Cell LineDC₅₀ (Degradation)IC₅₀ (Proliferation)Binding Affinity (K_d)Citation(s)
This compound ALK Degrader SU-DHL-1 (NPM-ALK)11 ± 2 nM 33 ± 1 nM 19 ± 3 nM [1][2][7]
This compound ALK Degrader NCI-H2228 (EML4-ALK)59 ± 16 nM Less SensitiveN/A[1][2][7]
Ceritinib ALK InhibitorSU-DHL-1No Degradation>30 nM (Signaling)High[3]
MS4740 Non-Degrading AnalogSU-DHL-1Incapable of Degradation>10-fold less activeN/A[3][6]

Data synthesized from multiple sources. DC₅₀ represents the concentration for 50% protein degradation; IC₅₀ represents the concentration for 50% inhibition of cell proliferation.

Visualizing the Mechanism and Workflow

To fully appreciate the mechanism of this compound and the methods used for its validation, the following diagrams illustrate the key pathways and processes.

Signaling Pathway of ALK and Point of Intervention

cluster_0 This compound Mechanism of Action cluster_1 Downstream Signaling Cascade ALK Oncogenic ALK (e.g., NPM-ALK) This compound This compound (PROTAC) ALK->this compound Binds pALK p-ALK (Autophosphorylation) ALK->pALK Degradation ALK Degradation This compound->Degradation Induces Ubiquitination CRBN CRBN E3 Ligase CRBN->this compound Recruits Proteasome 26S Proteasome Degradation->Proteasome Targets ALK to Degradation->pALK Blocks STAT3 STAT3 pALK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Proliferation Cancer Cell Proliferation pSTAT3->Proliferation Promotes

This compound induces ALK degradation, blocking downstream STAT3 signaling.
Experimental Workflow for Validation

cluster_0 Endpoints Analysis start Cancer Cell Culture (e.g., SU-DHL-1) treatment Treat with this compound, Inhibitor & Controls (Concentration & Time Course) start->treatment lysis Cell Lysis treatment->lysis prolif Proliferation Assay (e.g., MTS/XTT) treatment->prolif wb Western Blot (p-ALK, ALK, p-STAT3, STAT3) lysis->wb data_wb Quantify Protein Levels (Determine DC₅₀) wb->data_wb data_prolif Measure Cell Viability (Determine IC₅₀) prolif->data_prolif

References

A Comparative Analysis of In Vitro and In Vivo Efficacy of the ALK Degrader MS4078

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of MS4078, a potent and selective Anaplastic Lymphoma Kinase (ALK) Proteolysis Targeting Chimera (PROTAC). This compound leverages the cell's natural protein disposal system to specifically degrade oncogenic ALK fusion proteins, offering a promising therapeutic strategy for ALK-driven malignancies. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes the underlying molecular mechanisms and experimental workflows.

Mechanism of Action: Targeted Degradation of ALK

This compound is a heterobifunctional molecule designed to simultaneously bind to both the ALK protein and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of the ALK protein, marking it for degradation by the proteasome. This targeted protein degradation approach differs from traditional small molecule inhibitors that only block the kinase activity of ALK.

MS4078_Mechanism_of_Action This compound This compound ALK ALK Fusion Protein This compound->ALK Binds CRBN Cereblon (E3 Ligase) This compound->CRBN Recruits Ternary_Complex Ternary Complex (ALK-MS4078-CRBN) ALK->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation ALK Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound.

Data Presentation: In Vitro vs. In Vivo Effects

The following tables summarize the key quantitative data regarding the in vitro and in vivo activities of this compound.

Table 1: In Vitro Activity of this compound
ParameterCell LineValueDescription
Binding Affinity (Kd) -19 nMDissociation constant for binding to ALK protein.
Degradation (DC50) SU-DHL-1 (NPM-ALK)11 ± 2 nMConcentration required to degrade 50% of NPM-ALK protein after 16 hours.[1][2]
NCI-H2228 (EML4-ALK)59 ± 16 nMConcentration required to degrade 50% of EML4-ALK protein after 16 hours.[1][2]
Anti-proliferative Activity (IC50) SU-DHL-133 ± 1 nMConcentration required to inhibit 50% of cell proliferation after 3 days.[1][2]
NCI-H2228Less sensitive than SU-DHL-1-
Signaling Inhibition SU-DHL-1 & NCI-H2228>90% at 100 nMInhibition of ALK auto-phosphorylation and downstream STAT3 phosphorylation.[1][2]
Table 2: In Vivo Pharmacokinetics of this compound in Mice

While specific in vivo efficacy data on tumor growth inhibition for this compound is not yet publicly available, pharmacokinetic studies have demonstrated its suitability for in vivo applications.

ParameterValueDosing Route
Plasma Exposure GoodIntraperitoneal (IP)
Tolerability Well-tolerated-

Note: The available literature indicates good plasma exposure, suggesting that therapeutically relevant concentrations can be achieved in vivo.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Western Blotting for ALK Degradation and Phosphorylation

This protocol is used to determine the extent of ALK protein degradation and the inhibition of its phosphorylation upon treatment with this compound.

Experimental Workflow:

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody (ALK, p-ALK, STAT3, p-STAT3) E->F G Secondary Antibody F->G H Chemiluminescent Detection G->H I Quantification H->I

Caption: Western Blotting Workflow.

Methodology:

  • Cell Culture and Lysis: SU-DHL-1 and NCI-H2228 cells are cultured and treated with varying concentrations of this compound for specified time points. Cells are then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against ALK, phospho-ALK (Tyr1604), STAT3, and phospho-STAT3 (Tyr705), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

This assay is used to assess the anti-proliferative effects of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: SU-DHL-1 and NCI-H2228 cells are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Model and Pharmacokinetic Analysis

This protocol outlines the general procedure for establishing tumor xenografts and assessing the pharmacokinetic profile of a compound. While specific efficacy data for this compound is pending, its pharmacokinetic properties have been evaluated.

Experimental Workflow:

In_Vivo_Workflow cluster_0 Tumor Implantation cluster_1 Treatment & Monitoring cluster_2 Pharmacokinetic Analysis A Subcutaneous injection of SU-DHL-1 or NCI-H2228 cells into immunodeficient mice B Tumor growth to palpable size A->B C Administration of this compound (e.g., intraperitoneal) B->C D Monitor tumor volume and body weight C->D E Blood sample collection at various time points C->E F Plasma separation E->F G Quantification of this compound by LC-MS/MS F->G

Caption: In Vivo Xenograft and PK Workflow.

Methodology:

  • Xenograft Establishment: SU-DHL-1 or NCI-H2228 cells are subcutaneously injected into immunodeficient mice.

  • Pharmacokinetic Study: Once tumors are established, mice are administered a single dose of this compound. Blood samples are collected at various time points post-administration.

  • Sample Analysis: Plasma is isolated from the blood samples, and the concentration of this compound is determined using liquid chromatography-mass spectrometry (LC-MS/MS) to evaluate its pharmacokinetic profile, including parameters like Cmax, Tmax, and half-life.

  • Efficacy Study (General Protocol): For efficacy studies, tumor-bearing mice would be treated with this compound over a specified period. Tumor volume and body weight would be measured regularly to assess anti-tumor activity and toxicity. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting to confirm ALK degradation).

Discussion and Comparison

The in vitro data robustly demonstrates the potent and specific activity of this compound in degrading ALK fusion proteins. The low nanomolar DC50 values in both SU-DHL-1 and NCI-H2228 cell lines highlight its efficiency in targeting different ALK fusion variants.[1][2] The corresponding inhibition of ALK phosphorylation and downstream STAT3 signaling confirms that the degradation of the ALK protein translates into a functional blockade of its oncogenic signaling pathway.[1][2] Furthermore, the anti-proliferative effect in the SU-DHL-1 cell line, with an IC50 of 33 nM, establishes a clear link between ALK degradation and cancer cell growth inhibition.[1][2]

While direct in vivo efficacy data for this compound from tumor growth inhibition studies is not yet available in the public domain, the reported pharmacokinetic studies in mice are a critical first step. The finding of "good plasma exposure" is a positive indicator, suggesting that this compound can be delivered systemically and achieve concentrations in the bloodstream that are likely to be therapeutically relevant, based on the in vitro potency data.[1] The good tolerability observed in these initial in vivo experiments is also a crucial aspect of its potential as a therapeutic agent.

Conclusion

This compound is a highly potent ALK PROTAC that effectively induces the degradation of oncogenic ALK fusion proteins in vitro, leading to the inhibition of downstream signaling and cancer cell proliferation at low nanomolar concentrations. Preliminary in vivo studies have demonstrated that this compound has good plasma exposure and is well-tolerated in mice, establishing a strong foundation for its further development as a therapeutic agent. Future in vivo efficacy studies are anticipated to confirm the translation of its potent in vitro activity into significant anti-tumor effects in preclinical cancer models.

References

MS4078 as a superior alternative to RNAi for ALK knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking a robust and specific method for anaplastic lymphoma kinase (ALK) knockdown, the PROTAC (Proteolysis Targeting Chimera) degrader MS4078 presents a compelling alternative to traditional RNA interference (RNAi) techniques. This guide provides an objective comparison of this compound and RNAi, supported by experimental data, to inform the selection of the most appropriate tool for ALK research.

Anaplastic lymphoma kinase is a receptor tyrosine kinase that, when constitutively activated through mutation or fusion events, drives the progression of various cancers, including non-small cell lung cancer and anaplastic large-cell lymphoma.[1][2] Effective knockdown of ALK is crucial for studying its function and for developing novel therapeutics. While RNAi has been a widely used method for gene silencing, this compound offers distinct advantages in terms of its mechanism of action, potency, and specificity.

Mechanism of Action: Degradation vs. Silencing

The fundamental difference between this compound and RNAi lies in their mechanism of action. RNAi, through small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), operates at the post-transcriptional level by mediating the degradation of ALK mRNA.[3][4] This prevents the synthesis of new ALK protein.

In contrast, this compound is a PROTAC that induces the direct degradation of existing ALK protein.[5][6] This small molecule consists of a ligand that binds to ALK, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[7] This proximity induces the ubiquitination of the ALK protein, marking it for degradation by the proteasome.[7] This targeted protein degradation offers a more direct and often more rapid and profound reduction of the functional protein.

Performance Comparison: this compound vs. RNAi

ParameterThis compound (PROTAC)RNAi (siRNA/shRNA)
Mechanism Post-translational: Induces proteasomal degradation of ALK protein.Post-transcriptional: Mediates cleavage of ALK mRNA.
Target ALK ProteinALK mRNA
Potency High potency with DC50 values in the low nanomolar range. For example, in SU-DHL-1 cells, the DC50 is 11 ± 2 nM.[7]Variable potency, dependent on siRNA sequence, delivery efficiency, and cell type. Can achieve significant knockdown, but often requires higher concentrations and optimization.
Specificity & Off-Target Effects Potential for off-target protein degradation, primarily related to the E3 ligase binder (e.g., pomalidomide can induce degradation of zinc-finger proteins).[1]Known for off-target effects due to miRNA-like binding of the siRNA seed region to unintended mRNAs.[8]
Kinetics Rapid onset of action, directly targeting the existing protein pool.Delayed onset, as it relies on the natural turnover of the existing protein pool after mRNA silencing.
Reversibility Reversible; removal of the compound allows for re-synthesis of the protein.Long-lasting effects, as the silencing machinery can persist in the cell.
Delivery As a small molecule, it generally exhibits good cell permeability.Requires transfection reagents or viral vectors for delivery into cells, which can introduce toxicity and variability.[9][10]

Experimental Data Summary

This compound Efficacy
Cell LineALK Fusion ProteinDC50 (16h treatment)IC50 (Cell Proliferation, 3 days)Reference
SU-DHL-1NPM-ALK11 ± 2 nM33 ± 1 nM[3][7]
NCI-H2228EML4-ALK59 ± 16 nMLess sensitive than SU-DHL-1[3]
RNAi Efficacy for ALK Knockdown
Cell LineRNAi MethodOutcomeReference
H3122 Lung Cancer CellsCas13a-mediated RNA knockdown>80% protein knockdown, ~50% decrease in cell viability.[8]
Neuroblastoma Cell LinesLentiviral shRNAReduced proliferation and increased apoptosis.[3]
SR786 ALCL CellssiRNA50-60% decrease in NPM-ALK mRNA.[5]

Signaling Pathways and Experimental Workflows

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus ALK ALK PLCg PLCg ALK->PLCg PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK Transcription Gene Transcription (Proliferation, Survival) PLCg->Transcription Ca2+ signaling AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK STAT STAT JAK->STAT AKT->Transcription MAPK->Transcription STAT->Transcription

Experimental_Workflow cluster_this compound This compound (PROTAC) cluster_RNAi RNAi (siRNA) MS_start Prepare this compound stock solution MS_treat Add this compound to cell culture medium MS_incubate Incubate for desired time (e.g., 16 hours) MS_analyze Analyze protein levels (Western Blot) and cell viability (e.g., MTT assay) RNAi_start Prepare siRNA and transfection reagent complex RNAi_transfect Transfect cells with siRNA complex RNAi_incubate Incubate for 24-72 hours RNAi_analyze Analyze mRNA (RT-qPCR) and protein levels (Western Blot), and cell viability

Experimental Protocols

ALK Protein Degradation with this compound
  • Cell Culture: Plate cells (e.g., SU-DHL-1 or NCI-H2228) at a suitable density and allow them to adhere or stabilize overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) group.

  • Incubation: Incubate the cells for the desired time period (e.g., 16 hours for degradation analysis or 72 hours for proliferation assays).

  • Analysis:

    • Western Blot: Lyse the cells and perform SDS-PAGE and Western blotting using antibodies against ALK, phosphorylated ALK, and downstream signaling proteins (e.g., p-STAT3). A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.

    • Cell Viability Assay: Assess cell proliferation using a standard method such as an MTT or CellTiter-Glo assay.

ALK Knockdown using siRNA
  • Cell Seeding: Seed cells in antibiotic-free medium one day prior to transfection to achieve 60-80% confluency on the day of transfection.[10]

  • siRNA Complex Formation:

    • In separate tubes, dilute the ALK-specific siRNA and a non-targeting control siRNA in a serum-free medium.[9]

    • In another set of tubes, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.[9][10]

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.[9]

  • Transfection: Add the siRNA-transfection reagent complexes to the cells.

  • Incubation: Incubate the cells for 24 to 72 hours at 37°C. The optimal time will depend on the cell line and the stability of the ALK protein.

  • Analysis:

    • RT-qPCR: Extract total RNA from the cells and perform reverse transcription followed by quantitative PCR to determine the relative expression of ALK mRNA, normalized to a housekeeping gene.

    • Western Blot: Lyse the cells and perform Western blotting as described for the this compound protocol to assess the reduction in ALK protein levels.

Conclusion

This compound represents a significant advancement in the targeted knockdown of ALK. Its ability to directly induce the degradation of the ALK protein offers a rapid, potent, and highly effective method for studying ALK-dependent signaling and cell proliferation. While RNAi remains a valuable tool, its indirect mechanism, potential for significant off-target effects, and reliance on complex delivery methods can present challenges. For researchers requiring a highly specific and efficient knockdown of the ALK protein, this compound provides a superior and more direct approach.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for MS4078

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of MS4078, a potent and selective ALK PROTAC (Proteolysis Targeting Chimera). Adherence to these procedures is critical for protecting personnel and the environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its properties and the necessary safety measures. This compound is intended for laboratory research use only and should not be used in humans or animals.

Personal Protective Equipment (PPE): When working with this compound in solid or solution form, the following PPE should be worn:

  • Eye Protection: Safety goggles with side shields are essential to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Body Protection: A lab coat or other impervious clothing is required to prevent skin contact.

  • Respiratory Protection: If working with the solid form where dust may be generated, a suitable respirator should be used.

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. An accessible safety shower and eye wash station must be available in the immediate work area.

Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is necessary:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring eyelids are held open. Seek prompt medical attention.

  • Skin Contact: Thoroughly wash the affected area with soap and water. Remove any contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.

For spills, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and collect it in a sealed container for disposal.

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative data for this compound.

ParameterValueSource
Molecular Weight 914.47 g/mol [1][2]
CAS Number 2229036-62-6[1]
Appearance Solid[1]
Solubility in DMSO 10 mM[1]
Storage (Solid Powder) -20°C for 12 months; 4°C for 6 months[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 6 months[1]

Experimental Protocols: Not Publicly Available

Detailed experimental protocols for the synthesis or specific laboratory use of this compound are not publicly available in the provided search results. For specific experimental procedures, it is recommended to consult the original research publications citing the use of this compound or contact the supplier directly.

Proper Disposal Procedures

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. The following step-by-step guidance outlines the recommended disposal plan.

Step 1: Waste Identification and Segregation

  • Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound, including experimental residues and contaminated solvents, should be collected in a separate, labeled, and sealed waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as chemical waste.

Step 2: Waste Storage

  • Store all this compound waste in a designated, secure area away from incompatible materials.

  • Ensure all waste containers are properly labeled with the chemical name ("this compound") and any associated hazards.

Step 3: Disposal Method

  • The primary method for the disposal of this compound waste is through a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

  • Provide the EHS department with a completed hazardous waste manifest, including the chemical name, quantity, and any other required information.

Do NOT dispose of this compound down the drain or in regular trash.

Visualizing Key Processes

To further aid in understanding the handling and mechanism of this compound, the following diagrams are provided.

This compound Waste Disposal Workflow This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Disposal Unused Solid Unused Solid Solid Waste Container Solid Waste Container Unused Solid->Solid Waste Container Contaminated Labware Contaminated Labware Contaminated Labware->Solid Waste Container Liquid Waste (Solutions) Liquid Waste (Solutions) Liquid Waste Container Liquid Waste Container Liquid Waste (Solutions)->Liquid Waste Container EHS Pickup EHS Pickup Solid Waste Container->EHS Pickup Liquid Waste Container->EHS Pickup Licensed Disposal Facility Licensed Disposal Facility EHS Pickup->Licensed Disposal Facility

Caption: A workflow for the proper disposal of this compound waste.

This compound PROTAC Mechanism of Action This compound PROTAC Mechanism of Action cluster_components Components cluster_process Process This compound This compound Ternary_Complex Ternary Complex Formation (ALK-MS4078-E3) This compound->Ternary_Complex ALK ALK Protein (Target) ALK->Ternary_Complex E3 E3 Ubiquitin Ligase (Cereblon) E3->Ternary_Complex Ubiquitination Ubiquitination of ALK Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasomal Degradation of ALK Protein Ubiquitination->Proteasome

Caption: The mechanism of action of this compound as a PROTAC.

References

Essential Safety and Operational Guide for Handling MS4078

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of MS4078.

This document provides critical safety and logistical information for the handling of this compound, a potent and selective PROTAC ALK degrader intended for research use only. Adherence to these guidelines is essential to ensure personnel safety and maintain the integrity of your research.

Compound Information

PropertyValue
Product Name This compound
Synonyms MS-4078, MS 4078
Intended Use For research use only. Not for human or veterinary use.[1]
Storage (Long-term) -20°C
Storage (Short-term) 0 - 4°C (in the dark)
Shipping Condition Shipped at ambient temperature as a non-hazardous chemical.

Personal Protective Equipment (PPE)

While this compound is shipped as a non-hazardous chemical, appropriate personal protective equipment must be worn at all times in a laboratory setting to minimize exposure and ensure safety.

PPE CategorySpecific Recommendations
Eye Protection Safety glasses with side shields or chemical splash goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any tears or punctures before use.
Body Protection A standard laboratory coat should be worn and kept fastened.
Respiratory Protection Not typically required for handling small quantities in a well-ventilated area. If weighing out powder, a dust mask or use of a chemical fume hood is recommended.

Handling and Storage

Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling:

  • Preparation: Allow the vial to equilibrate to room temperature for at least one hour before opening.

  • Solutions: Prepare and use solutions on the same day. If stock solutions must be prepared in advance, aliquot them into tightly sealed vials and store at -20°C for up to one month.

  • Environment: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form to avoid inhalation of dust.

Storage:

  • Vial: Keep the product vial tightly sealed.

  • Conditions: Store in a dry and dark place. For long-term storage, -20°C is recommended. For short-term storage, such as between experiments, 0-4°C is suitable.

Spills and Accidental Release

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

  • Small Spills (Powder):

    • Gently cover the spill with absorbent paper towels to avoid raising dust.

    • Dampen the paper towels with a suitable solvent (e.g., ethanol) to wet the powder.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials into a sealed bag for chemical waste disposal.

  • Small Spills (Solution):

    • Absorb the spill with absorbent pads or paper towels.

    • Wipe the area with a suitable laboratory disinfectant or detergent.

    • Place all contaminated materials into a sealed bag for chemical waste disposal.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and institutional safety office.

    • Restrict access to the spill area.

    • Follow your institution's specific procedures for large chemical spills.

Disposal Plan

All waste containing this compound must be disposed of as chemical waste in accordance with local, state, and federal regulations.

  • Solid Waste: Collect all solid waste, including empty vials, contaminated gloves, and absorbent materials, in a designated and clearly labeled chemical waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated and clearly labeled chemical waste container. Do not pour down the drain.

  • Container Labeling: Ensure all waste containers are properly labeled with the full chemical name and concentration.

  • Waste Pickup: Arrange for waste pickup through your institution's environmental health and safety department.

Experimental Workflow

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.

Standard Operating Procedure for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Receive and Log this compound B Equilibrate Vial to Room Temperature A->B C Don Personal Protective Equipment B->C D Prepare Stock Solution in Fume Hood C->D E Perform Experiment D->E F Store Aliquots at -20°C E->F If not used same day G Collect Liquid and Solid Waste E->G F->E For subsequent experiments H Label Waste Container G->H I Store Waste in Designated Area H->I J Schedule Waste Pickup I->J

Caption: Workflow for safe handling of this compound from receipt to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.